molecular formula C29H39NO3 B1677295 Onapristone CAS No. 96346-61-1

Onapristone

Cat. No.: B1677295
CAS No.: 96346-61-1
M. Wt: 449.6 g/mol
InChI Key: IEXUMDBQLIVNHZ-YOUGDJEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Onapristone is an oxo steroid.
This compound has been used in trials studying the treatment of Prostate Cancer, Recurrent Prostate Cancer, Metastatic Prostate Cancer, Androgen-independent Prostate Cancer, and Progesterone Receptor Positive Tumor: Max 1 Line of Prior Chemotherapy, no Prior Hormone Therapy.
This compound is an orally bioavailable progesterone receptor (PR) antagonist, with potential antineoplastic activity. Upon oral administration, this compound binds to the PR and inhibits both PR activation and the associated expression of PR-responsive genes. This may inhibit PR-mediated proliferative effects in cancer cells overexpressing PR. In addition, this compound may downregulate cancer stem cell mobilization and block immune evasion. PR is expressed on certain cancer cell types and plays a key role in tumor cell proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 3 investigational indications.
induces vaginal bleeding and luteal regression in monkeys;  structure given in first source;  progesterone antagonist

Properties

IUPAC Name

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXUMDBQLIVNHZ-YOUGDJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242210
Record name Onapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96346-61-1
Record name Onapristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96346-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Onapristone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onapristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Onapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONAPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Onapristone: A Technical Guide to its Progesterone Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onapristone (ZK 98299) is a potent, non-steroidal, pure progesterone receptor (PR) antagonist.[1] It functions as a type I antiprogestin, preventing both progesterone receptor A (PR-A) and B (PR-B) monomer dimerization, inhibiting ligand-induced phosphorylation, and preventing the association of the PR with its co-activators.[2][3] This comprehensive guide details the mechanism of action, quantitative activity, and relevant experimental protocols for this compound, providing a crucial resource for researchers in oncology and reproductive health.

Mechanism of Action

This compound is an orally bioavailable PR antagonist with potential antineoplastic activity.[4] Upon administration, it binds to the progesterone receptor, inhibiting its activation and the subsequent expression of PR-responsive genes.[4] This action can suppress the proliferative effects mediated by the progesterone receptor in cancer cells that overexpress it. Furthermore, this compound may also play a role in downregulating the mobilization of cancer stem cells and blocking immune evasion.

Unlike some other progesterone receptor modulators, this compound is classified as a "pure" antagonist, demonstrating no partial agonist activity. Its mechanism of action as a type I antiprogestin is distinct in that it prevents the PR complex from binding to DNA and inhibits ligand-induced phosphorylation.

Signaling Pathway

The binding of progesterone to its receptor typically induces a conformational change, leading to dimerization, phosphorylation, and binding to progesterone response elements (PREs) on DNA, ultimately modulating gene transcription. This compound disrupts this cascade at an early stage.

Onapristone_Mechanism cluster_progesterone Progesterone Action (Agonist) cluster_this compound This compound Action (Antagonist) Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Dimerization Dimerization & Phosphorylation PR->Dimerization PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to DNA Gene_Transcription Gene Transcription PRE->Gene_Transcription This compound This compound PR_Ona Progesterone Receptor (PR) This compound->PR_Ona Blocked_Dimerization Blocked Dimerization & Phosphorylation PR_Ona->Blocked_Dimerization No_Binding No DNA Binding Blocked_Dimerization->No_Binding Inhibited_Transcription Inhibited Gene Transcription No_Binding->Inhibited_Transcription

Caption: this compound's antagonist mechanism versus progesterone's agonist action.

Quantitative Data

The following tables summarize the available quantitative data on this compound's activity.

Table 1: In Vitro Activity
ParameterCell Line/AssayValueReference
DosingIn vitro liver-focused toxicologyUp to 50 µM
Table 2: In Vivo Animal Studies
Animal ModelDosingOutcomeReference
Study AnimalsUp to 30 mg/kg for 32 daysNo significant hepatotoxicities or lethalities
Superovulated Ewes1 mg/kg, i.v. (two injections, 12h apart)Severely compromised fertilization by arresting spermatozoa in the cervix
Table 3: Clinical Trial Data
PhasePopulationDosageKey FindingsReference
Phase I/IILocally advanced, hormone therapy-naïve metastatic breast cancer100 mg/day56% overall response rate, 67% clinical benefit rate
Phase I/IIMetastatic tamoxifen-resistant breast cancerNot Specified10% overall response rate, 49% clinical benefit rate
Phase IRecurrent/metastatic PR-expressing cancers10, 20, 30, 40, 50 mg BID (ER) or 100 mg QD (IR)Recommended Phase 2 dose: 50 mg ER BID. Clinical benefit in heavily pretreated patients.
Phase IIRecurrent PR-positive adult-type granulosa cell tumor of the ovary50 mg ER BID (with 1 mg anastrozole daily)Did not meet primary endpoint of overall response rate.
Phase IIPR+ recurrent granulosa cell ovarian cancer, low-grade serous ovarian/primary peritoneal cancer, or endometrioid endometrial cancer50 mg ER BIDTo assess if this compound ER can shrink or stop cancer growth.

ER: Extended Release, IR: Immediate Release, BID: Twice Daily, QD: Once Daily

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay is fundamental to determining the binding affinity of this compound for the progesterone receptor.

Binding_Assay_Workflow start Start prepare_receptors Prepare PR-containing cell lysates or purified receptors start->prepare_receptors incubate Incubate receptors with labeled progesterone (e.g., [3H]-progesterone) prepare_receptors->incubate add_this compound Add varying concentrations of This compound incubate->add_this compound separate Separate receptor-bound from free-labeled progesterone add_this compound->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze end End analyze->end

Caption: Workflow for a competitive progesterone receptor binding assay.

Methodology:

  • Receptor Preparation: Prepare cytosol from PR-expressing cells (e.g., T47D breast cancer cells) or use purified recombinant PR.

  • Incubation: Incubate a fixed concentration of radiolabeled progesterone (e.g., [³H]promegestone) with the receptor preparation.

  • Competition: Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the PR.

  • Separation: After reaching equilibrium, separate the receptor-bound from the unbound radioligand using methods like dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Efficacy Study in Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation: Implant PR-positive human cancer cells (e.g., endometrial or breast cancer cell lines) subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to establish and reach a predetermined size.

  • Treatment: Randomize mice into control and treatment groups. Administer this compound orally at various doses (e.g., up to 30 mg/kg) daily. The control group receives a vehicle.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).

Clinical Development and Safety

The clinical development of this compound was initially halted due to concerns about liver enzyme elevations. However, research suggests that these off-target effects might be related to high maximum plasma concentrations (Cmax). An extended-release (ER) formulation, ONA-ER, was developed to mitigate this by reducing the Cmax. Phase I and II studies with ONA-ER have shown a more favorable safety profile, particularly regarding hepatotoxicity, and have demonstrated clinical benefit in heavily pretreated patients with endometrial, ovarian, and breast cancers.

Conclusion

This compound is a potent and specific progesterone receptor antagonist with a well-defined mechanism of action. Its ability to act as a pure antagonist without agonist effects makes it a valuable tool for studying PR signaling and a promising therapeutic agent for PR-positive cancers. The development of an extended-release formulation has addressed earlier safety concerns, renewing interest in its clinical application. This guide provides a foundational understanding of this compound's properties for professionals engaged in endocrine-related research and drug development.

References

Onapristone: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onapristone (also known as ZK 98299) is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, a detailed multi-step synthesis pathway, and the mechanism of action of this compound. Experimental protocols for key synthetic steps are detailed, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this complex molecule.

Chemical Structure

This compound is a steroidal compound with a complex three-dimensional architecture. Its systematic IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1].

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₂₉H₃₉NO₃
Molecular Weight 449.6 g/mol
CAS Number 96346-61-1
Synonyms ZK 98299, ZK-299, Onapristona

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a readily available steroid precursor. The following sections outline a plausible synthetic route based on information gathered from various patents and publications.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually broken down into several key stages:

  • Formation of a protected steroid intermediate with the correct stereochemistry at C5 and C10.

  • Introduction of the 11β-aryl group via a Grignard reaction.

  • Photochemical isomerization to achieve the desired stereochemistry at C13.

  • Introduction of the 17α-hydroxy-17β-(3-hydroxypropyl) side chain.

  • Acidic hydrolysis and dehydration to yield the final product.

Onapristone_Synthesis_Pathway Start Steroid Precursor (e.g., Estrone derivative) Intermediate1 Protected Intermediate (Formula I precursor) Start->Intermediate1 Protection & Modification Intermediate2 11β-Aryl Intermediate Intermediate1->Intermediate2 Grignard Reaction Intermediate3 Photochemically Isomerized Intermediate (Formula II) Intermediate2->Intermediate3 Photoconversion Intermediate4 17-Substituted Intermediate Intermediate3->Intermediate4 Side-chain Addition This compound This compound Intermediate4->this compound Hydrolysis & Dehydration

Caption: A high-level overview of the synthetic pathway to this compound.

Key Experimental Protocols

A critical step in the synthesis of this compound intermediates involves the photoconversion of the C13 methyl group from the S to the R configuration. This is often performed on a protected intermediate (referred to as a compound of Formula I in patent literature) to yield the desired stereoisomer (a compound of Formula II)[2][3].

Experimental Protocol:

  • A solution of the starting steroid intermediate (e.g., (5R,11R,13S)-11-(Dimethylamino)phenyl-5-hydroxy-13-methyl-1,2,5,6,7,8,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2′-[4]dioxolan]-17(4H)-one) is prepared in a suitable solvent such as tetrahydrofuran (THF).

  • The solution is passed through a falling film photoreactor, which is cooled to approximately -30 °C.

  • The solution is irradiated with a narrow-band frequency light source, typically a high-pressure mercury lamp with a specific filter to isolate the desired wavelength.

  • The reaction progress is monitored by a suitable analytical technique, such as HPLC, to determine the ratio of the starting material to the desired photoproduct.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting mixture is carried forward to the next step, or purified by chromatography if necessary.

The final steps in the synthesis involve the removal of protecting groups and the formation of the α,β-unsaturated ketone system in the A-ring of the steroid. This is typically achieved through acidic hydrolysis and dehydration.

Experimental Protocol:

  • The protected this compound precursor is dissolved in an alcoholic solvent, such as methanol, containing a small amount of a base like pyridine.

  • The solution is cooled to a low temperature (e.g., 5-10 °C) under an inert atmosphere (e.g., nitrogen).

  • A solution of sulfuric acid (e.g., 50%) is slowly added while maintaining the low temperature.

  • The reaction is allowed to proceed for a set time (e.g., 1 hour) and monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched by the slow addition of an aqueous ammonia solution.

  • The crude this compound is extracted into an organic solvent like ethyl acetate.

  • The organic layers are combined, washed with water and brine, and then concentrated to induce crystallization.

  • The crystallized this compound is isolated by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., THF and isopropyl acetate).

Quantitative Data

The following table summarizes available quantitative data for key steps in the synthesis of this compound and its intermediates.

Table 2: Summary of Reaction Yields and Purity

Reaction StepStarting MaterialProductYieldPurityReference
Acidic Hydrolysis & DehydrationProtected this compound PrecursorCrude this compoundNot explicitly stated, but a pooled batch yielded 5.3 kg from 9.5 kg of crude material after crystallization.88.9% (crude), 96.1% (after crystallization)
RecrystallizationCrude this compoundPurified this compound5.12 kg from 6.07 kg of crude material>99%
Radiosynthesis ([¹¹C]this compound)N-desmethyl-onapristone[¹¹C]this compound1-2% (non-decay-corrected)Not specified

Mechanism of Action: Progesterone Receptor Antagonism

This compound exerts its biological effects by acting as a competitive antagonist of the progesterone receptor (PR). The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are ligand-activated transcription factors.

Progesterone Receptor Signaling Pathway

In the absence of a ligand, the progesterone receptor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of the natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription. This signaling cascade regulates various physiological processes, including cell proliferation and differentiation.

This compound's Antagonistic Action

This compound competitively binds to the progesterone receptor. However, this binding induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation prevents the necessary steps for receptor activation. Specifically, this compound:

  • Inhibits PR Dimerization: It prevents the formation of functional PR dimers.

  • Prevents DNA Binding: The this compound-PR complex is unable to effectively bind to PREs on the DNA.

  • Blocks Co-activator Recruitment: It hinders the association of the PR with essential co-activators required for gene transcription.

By blocking these critical steps, this compound effectively inhibits progesterone-mediated gene expression, leading to an anti-proliferative effect in progesterone-sensitive tissues and tumors.

Onapristone_Mechanism cluster_progesterone Progesterone Action (Agonist) cluster_this compound This compound Action (Antagonist) Progesterone Progesterone PR_inactive Inactive PR-HSP Complex Progesterone->PR_inactive Binds PR_active Active PR Dimer PR_inactive->PR_active Dissociation & Dimerization Nucleus_P Nucleus PR_active->Nucleus_P DNA_P DNA (PREs) Nucleus_P->DNA_P Binds to Transcription_P Gene Transcription DNA_P->Transcription_P Initiates Cell_Proliferation Cell Proliferation Transcription_P->Cell_Proliferation This compound This compound PR_inactive_O Inactive PR-HSP Complex This compound->PR_inactive_O Binds PR_Ona_complex This compound-PR Complex (Inactive Conformation) PR_inactive_O->PR_Ona_complex No_Dimerization Inhibition of Dimerization PR_Ona_complex->No_Dimerization No_DNA_Binding Inhibition of DNA Binding PR_Ona_complex->No_DNA_Binding No_Transcription No Gene Transcription No_Dimerization->No_Transcription No_DNA_Binding->No_Transcription

Caption: this compound's mechanism of action as a progesterone receptor antagonist.

Conclusion

This compound is a synthetically complex steroidal molecule with a well-defined mechanism of action as a progesterone receptor antagonist. Its synthesis involves several challenging chemical transformations, including a key photochemical isomerization step. By competitively binding to the progesterone receptor and preventing its activation, this compound effectively blocks progesterone-driven gene transcription, providing a strong rationale for its investigation in the treatment of hormone-sensitive cancers. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development and research.

References

Onapristone preclinical toxicology studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Toxicology of Onapristone

Introduction

This compound (ZK 98299) is a potent, non-selective progesterone receptor (PR) antagonist.[1] Its development, initially for contraception and later for hormone-dependent cancers, was halted in the 1990s due to observations of elevated liver enzymes in clinical trials.[2][3] This led to the development of an extended-release (ER) formulation designed to mitigate hepatotoxicity by reducing peak plasma concentrations (Cmax) while maintaining therapeutic efficacy.[2] This guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound, with a focus on the studies conducted for the ER formulation. It is important to note that detailed preclinical toxicology data for the original immediate-release formulation are not widely available in the public domain.

Hepatotoxicity Assessment of this compound ER

To support the clinical re-introduction of this compound, a series of non-clinical, liver-focused toxicology studies were conducted on the extended-release formulation. These studies aimed to evaluate the potential for drug-induced liver injury (DILI).

Summary of Preclinical Hepatotoxicity Studies
Study TypeModel SystemKey ParametersFindings
In Vitro Hepatopac™ models with murine and human primary hepatocytesCytotoxicityNo significant hepatotoxicity observed at concentrations up to 50 µM.[2]
In Vitro Sandwich-cultured hepatocyte-based assayCholestasis potentialNo significant cholestatic potential identified.
In Vivo Mice with humanized liversHepatotoxicityNo significant hepatotoxicity observed.
In Vivo Repeat-Dose Unspecified animal modelGeneral toxicology and hepatotoxicityNo significant hepatotoxicities or lethalities at doses up to 30 mg/kg for 32 days.
Experimental Protocols

In Vitro Hepatotoxicity in Hepatopac™ Models

  • Objective: To assess the direct cytotoxic potential of this compound and its primary metabolite on liver cells.

  • Methodology: Murine and human primary hepatocytes were cultured using the Hepatopac™ system, which co-cultures hepatocytes with stromal cells to maintain liver cell function for an extended period. The cultured cells were then exposed to various concentrations of this compound, up to 50 µM. Cell viability and other markers of cytotoxicity were assessed.

In Vitro Cholestasis Assessment

  • Objective: To evaluate the potential of this compound to cause cholestasis, a condition where bile flow from the liver is reduced or blocked.

  • Methodology: A sandwich-cultured hepatocyte-based in vitro assay was utilized. This model allows for the formation of bile canaliculi, and the potential for a compound to inhibit bile acid transport can be assessed.

In Vivo Hepatotoxicity in Mice with Humanized Livers

  • Objective: To evaluate the hepatotoxic potential of this compound in an in vivo model that more closely mimics human liver metabolism.

  • Methodology: Mice with "humanized" livers, which are engrafted with human hepatocytes, were administered this compound. Liver function tests and histopathological examination of the liver were likely performed to assess for signs of toxicity.

32-Day Repeat-Dose In Vivo Study

  • Objective: To assess the systemic and hepatic toxicity of this compound following repeated dosing.

  • Methodology: While the specific animal model is not disclosed in the available literature, a standard repeat-dose toxicology study design would have been followed. This would involve daily administration of this compound at multiple dose levels (up to 30 mg/kg) for 32 consecutive days. A control group receiving a vehicle would also be included. Endpoints would have included clinical observations, body weight changes, food consumption, clinical pathology (hematology and serum chemistry, including liver enzymes), and gross and microscopic pathology of various tissues, with a focus on the liver.

Hypothesized Mechanism of Hepatotoxicity

The liver toxicity observed in clinical trials with the immediate-release formulation of this compound is thought to be related to off-target effects, particularly at high peak plasma concentrations. The leading hypothesis involves the cross-reactivity of this compound with the glucocorticoid receptor (GR) in the liver.

cluster_formulation This compound Formulation cluster_pk Pharmacokinetics cluster_receptor Receptor Interaction in Liver cluster_effect Cellular Effect IR_this compound Immediate-Release this compound High_Cmax High Peak Plasma Concentration (Cmax) IR_this compound->High_Cmax ER_this compound Extended-Release this compound Low_Cmax Lower Peak Plasma Concentration (Cmax) ER_this compound->Low_Cmax PR Progesterone Receptor (PR) GR Glucocorticoid Receptor (GR) High_Cmax->GR Off-target activation Low_Cmax->PR Selective antagonism Hepatotoxicity Hepatotoxicity GR->Hepatotoxicity Therapeutic_Effect Therapeutic Effect PR->Therapeutic_Effect

Hypothesized Mechanism of this compound Hepatotoxicity

Reproductive and Developmental Toxicology

Publicly available information on the reproductive and developmental toxicology of this compound is limited. However, a GHS classification of H360 indicates that the substance "May damage fertility or the unborn child". This classification is typically based on findings from preclinical studies in animals, such as fertility and early embryonic development studies and embryo-fetal development studies. The specific details of these studies for this compound are not available in the reviewed literature. One study in ewes indicated that this compound treatment during the preovulatory period compromised fertilization by arresting spermatozoa in the cervix. Another study on mouse embryos in vitro suggested that mifepristone, another progesterone receptor antagonist, can directly disrupt embryogenesis.

Genotoxicity and Carcinogenicity

No information regarding genotoxicity or carcinogenicity studies for this compound was found in the publicly available literature reviewed for this guide. Standard preclinical safety assessments for a drug intended for long-term use would typically include a battery of genotoxicity tests and long-term carcinogenicity studies in rodents.

Preclinical Safety Assessment Workflow

The following diagram illustrates a likely workflow for the preclinical safety assessment of the this compound ER formulation, based on the available information.

Start Development of Extended-Release Formulation Pre_IND Pre-IND Toxicology Program Start->Pre_IND In_Vitro In Vitro Liver-Focused Studies Pre_IND->In_Vitro In_Vivo In Vivo Liver-Focused Studies Pre_IND->In_Vivo Repeat_Dose 32-Day Repeat-Dose Toxicity Study Pre_IND->Repeat_Dose Safety_Signal Assessment for Hepatic Safety Signal In_Vitro->Safety_Signal In_Vivo->Safety_Signal Repeat_Dose->Safety_Signal No_Signal No Significant Hepatic Safety Signal Detected Safety_Signal->No_Signal No Clinical_Trials Progression to Clinical Trials No_Signal->Clinical_Trials

Preclinical Safety Assessment Workflow for this compound ER

Conclusion

The preclinical toxicology profile of this compound, particularly the extended-release formulation, has been focused on mitigating the risk of hepatotoxicity observed in early clinical trials of the immediate-release form. The available data from in vitro and in vivo studies on the ER formulation did not reveal a significant hepatic safety signal, supporting its continued clinical development. However, a comprehensive understanding of this compound's preclinical toxicology is limited by the lack of publicly available detailed data, especially for the original immediate-release formulation and for endpoints such as reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals should be aware of these data gaps when evaluating the overall safety profile of this compound.

References

Onapristone's Interplay with Cellular Signaling: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Onapristone's role in modulating key cell signaling pathways. This compound, a potent and selective progesterone receptor (PR) antagonist, has garnered significant interest for its therapeutic potential in hormone-driven cancers.[1][2] This document delves into the molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

This compound's Core Mechanism: Progesterone Receptor Antagonism

Quantitative Impact of this compound on Cellular Processes

The antagonistic action of this compound translates into measurable effects on cancer cell viability and signaling pathways. Preclinical studies have provided quantitative data on its efficacy.

Table 1: In Vitro Efficacy of this compound in Uterine Cancer Cells
Cell LineIC50 (µM) for Cell Viability (72h treatment)Reference
ISHIKAWA (PR-high)~10
HEC1A (PR-moderate)>20
SKUT2 (PR-low)>20

Clinical trials have further substantiated the therapeutic potential of this compound, particularly the extended-release formulation (ONA-XR), in various hormone receptor-positive cancers.

Table 2: Clinical Efficacy of this compound in Patients with PR-Positive Cancers
Trial/CohortTreatmentClinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)Reference
Phase I (heavily pretreated)This compound-XR (50 mg BID)17% (≥24 weeks)8 weeks
Phase II Basket Trial (aGCT cohort)This compound-XR (50 mg BID)35.7% (≥16 weeks)2.8 months
Phase II OATH Trial (Endometrial Cancer)ONA-XR + Anastrozole-4-month PFS rate: 77%

This compound's Modulation of Key Signaling Pathways

This compound's impact extends beyond simple PR blockade, influencing a network of interconnected signaling pathways crucial for cancer cell growth and survival.

Progesterone Receptor (PR) Signaling Pathway

This compound directly inhibits the PR signaling pathway. Upon binding to the PR, progesterone typically induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA, thereby regulating gene expression. This compound, as a type I antagonist, prevents these crucial steps, including ligand-induced phosphorylation of the PR.

Figure 1: this compound's blockade of the Progesterone Receptor signaling pathway.

MAPK/ERK Pathway

Studies have demonstrated a link between this compound and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. In some cellular contexts, this compound has been shown to inhibit the phosphorylation of PR at serine 345 (S345), a site that can be phosphorylated by MAPKs. This suggests a potential mechanism by which this compound can counteract growth factor-driven, ligand-independent PR activation.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras GF Growth Factor GF->GF_Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PR PR ERK->PR Phosphorylates (S345) Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->PR Inhibits Phosphorylation Proliferation Cell Proliferation Transcription_Factors->Proliferation

Figure 2: this compound's inhibitory effect on MAPK/ERK-mediated PR phosphorylation.

PI3K/Akt and Wnt/β-catenin Pathways

While direct, quantitative evidence of this compound's impact on the PI3K/Akt and Wnt/β-catenin pathways is still emerging, the extensive crosstalk between PR and these critical signaling cascades suggests a likely modulatory role. Progesterone signaling is known to interact with both the PI3K/Akt pathway, which is central to cell survival and proliferation, and the Wnt/β-catenin pathway, a key regulator of development and tumorigenesis. Further research is warranted to elucidate the precise mechanisms and quantitative effects of this compound on these pathways.

Detailed Experimental Protocols

To facilitate further research into this compound's mechanisms of action, this section provides detailed protocols for key experimental techniques cited in the literature.

Western Blot Analysis of Protein Phosphorylation

This protocol is adapted from a study investigating this compound's effect on PR and MAPK phosphorylation.

Objective: To determine the levels of total and phosphorylated proteins in cell lysates following this compound treatment.

Materials:

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4-12% Bis-Tris polyacrylamide gels.

  • PVDF membranes.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-PR (S345), anti-total PR, anti-phospho-ERK, anti-total ERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration of the lysates using the BCA assay.

  • Gel Electrophoresis: Denature 30-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed to quantify band intensities, normalizing phosphorylated protein levels to total protein levels.

Immunoprecipitation of Progesterone Receptor

This protocol provides a general framework for immunoprecipitating the progesterone receptor to study protein-protein interactions that may be affected by this compound.

Objective: To isolate the progesterone receptor and its interacting proteins from cell lysates.

Materials:

  • Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

  • Anti-PR antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer).

Procedure:

  • Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PR antibody for 2-4 hours or overnight at 4°C.

  • Capture: Add protein A/G magnetic beads and incubate for 1 hour at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting to identify interacting partners.

Luciferase Reporter Gene Assay for PR Activity

This protocol describes a method to quantify the transcriptional activity of the progesterone receptor in response to this compound.

Objective: To measure the effect of this compound on progesterone-induced gene expression using a luciferase reporter construct.

Materials:

  • Mammalian cell line expressing PR.

  • Luciferase reporter plasmid containing PREs upstream of the luciferase gene.

  • Transfection reagent.

  • Progesterone.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with progesterone in the presence or absence of varying concentrations of this compound.

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Experimental Workflow and Logical Relationships

The investigation of this compound's role in cell signaling typically follows a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening & Viability cluster_Phase2 Phase 2: Pathway Analysis cluster_Phase3 Phase 3: Interaction & Mechanistic Studies Cell_Viability Cell Viability Assays (e.g., MTT, IC50 determination) Western_Blot Western Blotting (Phospho-protein levels) Cell_Viability->Western_Blot Identifies responsive cell lines Reporter_Assay Reporter Gene Assays (Transcriptional activity) Western_Blot->Reporter_Assay Confirms pathway modulation Immunoprecipitation Immunoprecipitation (Protein-protein interactions) Reporter_Assay->Immunoprecipitation Suggests interaction partners to investigate Gene_Expression Gene Expression Analysis (Microarray, RNA-seq) Immunoprecipitation->Gene_Expression Provides targets for gene expression studies

Figure 3: A representative experimental workflow for investigating this compound's effects.

Conclusion

This compound is a highly selective progesterone receptor antagonist with demonstrated efficacy in preclinical models and clinical trials for hormone-driven cancers. Its primary mechanism of action involves the direct blockade of PR signaling. Furthermore, emerging evidence suggests its ability to modulate other key signaling pathways, such as the MAPK/ERK cascade. While its effects on the PI3K/Akt and Wnt/β-catenin pathways are an active area of investigation, the established crosstalk between PR and these pathways points to a broader impact of this compound on the cancer cell signaling network. The experimental protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

Onapristone's Impact on Gene Expression in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in various hormone-dependent cancers, including breast, endometrial, and ovarian cancers. As a type I antiprogestin, its primary mechanism of action involves the direct inhibition of the progesterone receptor, a key driver of cellular proliferation and survival in many cancer types. This technical guide provides an in-depth overview of this compound's effects on gene expression in cancer cells, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used to elucidate these effects.

Mechanism of Action

This compound exerts its effects by directly binding to the progesterone receptor, preventing the conformational changes necessary for its activation. Unlike progestin agonists which promote PR dimerization, phosphorylation, and binding to progesterone response elements (PREs) in the DNA, this compound's binding leads to an inactive receptor conformation. This prevents the recruitment of co-activators and the initiation of transcription of PR-target genes.[1][2][3][4]

Specifically, this compound has been shown to:

  • Prevent the dimerization of PRA and PRB monomers.[4]

  • Inhibit ligand-induced phosphorylation of the progesterone receptor.

  • Prevent the association of the PR with its co-activators.

  • Block the binding of the PR complex to DNA.

This comprehensive blockade of PR signaling results in the modulation of a wide array of downstream genes involved in critical cellular processes.

Impact on Gene Expression

This compound's antagonism of the progesterone receptor leads to significant alterations in the expression of genes that regulate cell cycle progression, apoptosis, and other cancer-related pathways. While large-scale, publicly available quantitative datasets from RNA-sequencing or microarray analyses of cancer cells treated with this compound alone are limited, several studies have identified key gene expression changes.

Table 1: Summary of Known Gene Expression Changes Induced by this compound in Cancer Cells

GeneCancer Type/Cell LineDirection of ChangeMethod of DetectionReference(s)
p21 (CDKN1A) Uterine Cancer (Ishikawa)UpregulationWestern Blot
Wnt4 Mouse Mammary GlandDownregulation (reverses E+P induced upregulation)qRT-PCR, RNA-seq
Rankl (TNFSF11) Mouse Mammary GlandDownregulation (reverses E+P induced upregulation)qRT-PCR, RNA-seq
Bmp2 Rat Decidualization ModelDownregulationqRT-PCR
Hand2 Rat Decidualization ModelDownregulationqRT-PCR

It is important to note that the effects of this compound on gene expression can be context-dependent, varying with the specific cancer type, the hormonal milieu, and the presence of other signaling pathway alterations.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the progesterone receptor signaling pathway. However, there is growing evidence of crosstalk with other major signaling cascades, notably the MAPK/ERK pathway.

Progesterone Receptor Signaling Pathway

The canonical progesterone receptor signaling pathway involves the binding of progesterone to the PR in the cytoplasm, leading to its dimerization, phosphorylation, and translocation to the nucleus. In the nucleus, the activated PR complex binds to PREs on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell proliferation and survival. This compound directly inhibits this pathway at multiple steps, as illustrated in the diagram below.

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_active Activated PR (Dimerized & Phosphorylated) PR->PR_active Dimerization & Phosphorylation PR_active_nuc Activated PR PR_active->PR_active_nuc Translocation This compound This compound This compound->PR Binds & Inhibits PRE Progesterone Response Element (PRE) PR_active_nuc->PRE Binds Gene_Expression Target Gene Expression PR_active_nuc->Gene_Expression PRE->Gene_Expression Initiates Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation MAPK_Crosstalk cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR RAS RAS PR->RAS Activates This compound This compound This compound->PR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_p Phospho-ERK ERK->ERK_p ERK_p->PR Phosphorylates & Modulates Activity Transcription_Factors Transcription Factors ERK_p->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Culture_Workflow start Start culture Culture Cancer Cell Line start->culture seed Seed Cells into Plates/Flasks culture->seed adhere Allow Cells to Adhere (24h) seed->adhere prepare_drug Prepare this compound & Vehicle Control adhere->prepare_drug treat Treat Cells prepare_drug->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells for Downstream Analysis incubate->harvest end End harvest->end Western_Blot_Workflow start Start protein_extraction Protein Extraction from Treated Cells start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Early-Phase Clinical Trials of Onapristone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a synthetic steroidal antiprogestogen that functions as a pure, silent antagonist of the progesterone receptor (PR).[1] Initially investigated as a potential contraceptive and for the treatment of breast cancer, its development was halted in the 1990s due to concerns about liver function abnormalities.[1][2] However, renewed interest has emerged in this compound, particularly in an extended-release (ER) formulation, for the treatment of various progesterone receptor-positive (PR+) cancers, including breast, endometrial, ovarian, and prostate cancers.[3][4] This technical guide provides an in-depth overview of the early-phase clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound is a type I progesterone receptor antagonist. It prevents the dimerization of PR monomers, inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-activators, thereby preventing PR-mediated DNA transcription. This inhibition of PR signaling can lead to a reduction in the proliferation of cancer cells that are dependent on this pathway for growth.

Progesterone Receptor Signaling Pathway

Progesterone, a steroid hormone, plays a crucial role in regulating gene expression in target cells. Upon binding to progesterone, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The PR can also be activated in a ligand-independent manner through phosphorylation by various kinases, including those in the MAPK pathway. This compound acts by competitively binding to the PR and preventing these downstream signaling events.

PR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PR_HSP PR-HSP Complex PR->PR_HSP PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR Progesterone binding PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation This compound This compound This compound->PR Antagonist (Blocks Binding) PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Gene Target Gene Transcription PRE->Gene Modulates

Caption: Progesterone Receptor (PR) Signaling Pathway and this compound's Mechanism of Action.

Early-Phase Clinical Trials

Several early-phase clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound, particularly its extended-release (ONA-ER) formulation. These studies have enrolled patients with a variety of PR-positive cancers.

Experimental Protocols

The general design of these early-phase trials follows a dose-escalation and cohort expansion model.

Experimental_Workflow cluster_screening Patient Screening cluster_dose_escalation Dose Escalation Phase (Phase I) cluster_expansion Cohort Expansion Phase (Phase II) Inclusion Inclusion Criteria Met (e.g., PR+ tumor, ECOG 0-1) Cohort1 Cohort 1 (e.g., 10 mg BID ONA-ER) Inclusion->Cohort1 Randomization/Enrollment Exclusion Exclusion Criteria Met (e.g., Liver dysfunction, BMI) Informed_Consent Informed Consent Informed_Consent->Inclusion DLT_Monitoring DLT Monitoring (e.g., 57-day period) Cohort1->DLT_Monitoring Cohort2 Cohort 2 (e.g., 20 mg BID ONA-ER) Cohort2->DLT_Monitoring CohortN Cohort N (e.g., 50 mg BID ONA-ER) CohortN->DLT_Monitoring DLT_Monitoring->Cohort2 No DLT DLT_Monitoring->CohortN No DLT RP2D Recommended Phase 2 Dose (RP2D) Determined DLT_Monitoring->RP2D DLT Observed or MTD Reached Expansion_Cohort Enrollment at RP2D (e.g., specific tumor types) RP2D->Expansion_Cohort Efficacy_Assessment Efficacy Assessment (e.g., RECIST 1.1) Expansion_Cohort->Efficacy_Assessment Safety_Monitoring Ongoing Safety Monitoring Expansion_Cohort->Safety_Monitoring Efficacy_Assessment->Efficacy_Assessment Safety_Monitoring->Safety_Monitoring

Caption: Generalized Experimental Workflow for this compound Early-Phase Trials.

A key study is the Phase I/II trial NCT02052128, which was an open-label, multicenter, randomized, parallel-group study.

  • Phase I (Dose Escalation): The primary objective was to determine the recommended Phase II dose (RP2D) of ONA-ER. Patients were randomized to receive ONA-ER at doses of 10, 20, 30, 40, or 50 mg twice daily (BID), or immediate-release (IR) this compound at 100 mg once daily (QD). The dose-limiting toxicity (DLT) observation period was 57 days.

  • Phase II (Cohort Expansion): This phase aimed to evaluate the overall response rate (ORR) in patients with recurrent or metastatic activated progesterone receptor-positive (APRpos) uterine endometrioid adenocarcinoma at the determined RP2D.

Key Inclusion Criteria:

  • Post-menopausal female patients, 18 years of age or older.

  • Recurrent or metastatic PR-expressing cancer.

  • ECOG performance status of 0-1.

  • Adequate organ function.

Key Exclusion Criteria:

  • Body mass index (BMI) <18.5 or >35 kg/m2 .

  • QTc(F) interval >480 msec or clinically significant cardiac rhythm abnormalities.

  • Liver function test abnormalities at screening.

Quantitative Data Summary

Pharmacokinetics

Pharmacokinetic (PK) parameters have been evaluated for both immediate-release (IR) and extended-release (ER) formulations of this compound. A population pharmacokinetic (PPK) model described the plasma this compound time-concentration curves as a two-compartment open model with linear elimination.

Table 1: Pharmacokinetic Parameters of this compound

ParameterFormulationDoseValue (Mean ± SD or as specified)Reference
tmax (Time to maximum plasma concentration) IR10 mg1 hour (fasted)
IR10 mg4 hours (fed)
t1/2 (Plasma half-life) IR10 mg4.36 ± 0.81 hours (fasted)
IR10 mg3.76 ± 0.36 hours (fed)
Cmax (Maximum plasma concentration) IR10 mgDecreased by ~18% with food
AUC0-∞ (Area under the curve) IR10 mgIncreased by ~13% with food
Recommended Phase 2 Dose (RP2D) ER-50 mg BID
Safety and Tolerability

The extended-release formulation of this compound was developed to mitigate the liver function test (LFT) elevations observed with the immediate-release formulation. Early-phase trials of ONA-ER have generally shown it to be well-tolerated.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) with ONA-ER

Adverse EventGradeFrequencyPopulationReference
Any Drug-Related AE Any61.4% (54/88 patients)PR+ malignancies (breast, ovarian, endometrial, prostate cancer)
Elevated ALT/AST Any20%Patients with liver metastases
Any6.3%Patients without liver metastases
Grade ≥ 3 TEAEs (>1 patient) 3Not specified in detail, but included G3 LFT elevations in 4 patients (8%) with liver progressionPreviously treated recurrent or metastatic PR-expressing cancers
Febrile Neutropenia 31 patientRecurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer
Anemia 31 patientRecurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer

Importantly, in the Phase I study of ONA-ER, no dose-limiting toxicity was observed, and reported liver function test elevations were related to liver metastases.

Preliminary Efficacy

While the primary focus of early-phase trials is safety and dose determination, preliminary efficacy has also been assessed.

Table 3: Preliminary Efficacy of this compound in Early-Phase Trials

Trial/IndicationTreatmentNEfficacy EndpointResultReference
Phase I (NCT02052128) ONA-ER (various doses)52Clinical Benefit ≥ 24 weeks9 patients
Stable Disease11 patients
Phase II OATH (NCT03909152) ONA-ER + Anastrozole9 (evaluable)4-month Progression-Free Survival (PFS) Rate77%
Overall Response Rate (ORR)22% (2 confirmed partial responses)
Phase II SMILE ONA-ER + Fulvestrant11Median Time to Progression63 days
Stable Disease as Best Response4 of 11 patients
Phase II Basket Study ONA-ER14 (aGCT cohort)Overall Response Rate (ORR)0%
Clinical Benefit Rate (CBR)42.9%
12-month PFS Rate14.3%
Phase II (Primary Breast Cancer) This compound 100 mg/day (IR)18Overall Tumor Remission Rate67% (56% partial response, 11% stable disease)

Conclusion

Early-phase clinical trials of this compound, particularly the extended-release formulation, have established a manageable safety profile and a recommended Phase II dose of 50 mg BID. The pharmacokinetic data support the use of the ER formulation to provide consistent drug exposure while potentially mitigating the risk of hepatotoxicity associated with the immediate-release version. Preliminary efficacy signals have been observed in several tumor types, including endometrial and breast cancer, warranting further investigation in later-phase trials. The development of a companion diagnostic to identify patients with activated progesterone receptors may further enhance the clinical utility of this compound. Continued research is essential to fully elucidate the therapeutic potential of this targeted agent in the treatment of progesterone receptor-positive malignancies.

References

Methodological & Application

Onapristone: A Tool for Interrogating Progesterone Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a potent and selective Type I progesterone receptor (PR) antagonist.[1][2][3] Unlike partial agonists, this compound is a pure antagonist that effectively blocks the binding of progesterone to its receptor, thereby inhibiting downstream signaling pathways.[2][4] This property makes it an invaluable tool for researchers studying the physiological and pathological roles of progesterone receptor signaling. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to dissect PR function, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

This compound functions by preventing the progesterone receptor from undergoing a conformational change necessary for dimerization and subsequent binding to progesterone response elements (PREs) on DNA. This mechanism effectively halts the transcription of progesterone-responsive genes. Its high specificity and antagonistic action allow for precise investigation of PR-mediated cellular processes.

Data Presentation

Quantitative data from experiments utilizing this compound should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for organizing typical data obtained from binding affinity, functional antagonism, and protein expression assays.

Table 1: Competitive Binding Affinity of this compound for Progesterone Receptor

CompoundProgesterone Receptor IsoformKᵢ (nM)Standard Deviation (nM)Number of Replicates (n)
ProgesteronePR-AValueValueValue
ProgesteronePR-BValueValueValue
This compoundPR-AValueValueValue
This compoundPR-BValueValueValue

Table 2: Functional Antagonism of Progesterone Receptor-Mediated Transcription by this compound

Cell LineReporter ConstructAgonist (Progesterone) Concentration (nM)This compound IC₅₀ (nM)Standard Deviation (nM)Number of Replicates (n)
T47DPRE-Luciferase10ValueValueValue
MCF7PRE-Luciferase10ValueValueValue

Note: Specific IC₅₀ values for this compound can vary depending on the cell line, reporter construct, and assay conditions. Experimental determination is required.

Table 3: Effect of this compound on Progesterone-Induced PR Phosphorylation

Cell LineTreatmentPR Phosphorylation SiteFold Change vs. Progesterone ControlStandard DeviationNumber of Replicates (n)
T47DProgesterone (10 nM)Ser2941.00.03
T47DProgesterone (10 nM) + this compound (100 nM)Ser294ValueValue3
T47DProgesterone (10 nM)Ser1901.00.03
T47DProgesterone (10 nM) + this compound (100 nM)Ser190ValueValue3

Note: The fold change in phosphorylation should be quantified from Western blot data.

Mandatory Visualizations

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in studying progesterone receptor signaling with this compound.

cluster_0 Cytoplasm cluster_1 Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Blocks Binding No_Transcription Transcription Blocked PR_HSP Inactive PR-HSP Complex PR->PR_HSP Releases from PR_Active Active PR Dimer PR->PR_Active Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR PRE Progesterone Response Element (PRE) PR_Active->PRE Binds to PR_Active->PRE Gene_Transcription Target Gene Transcription PRE->Gene_Transcription

Caption: this compound's mechanism of action in blocking progesterone receptor signaling.

Start Start Prepare_Reagents Prepare Radioligand ([³H]-Progesterone) and unlabeled competitors (Progesterone, this compound) Start->Prepare_Reagents Prepare_Lysate Prepare cell or tissue lysate containing Progesterone Receptor Start->Prepare_Lysate Incubate Incubate lysate with radioligand and varying concentrations of competitor Prepare_Reagents->Incubate Prepare_Lysate->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound fraction (Scintillation Counting) Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Start Start Cell_Culture Culture PR-expressing cells (e.g., T47D) Start->Cell_Culture Transfection Transfect cells with PRE-luciferase reporter plasmid Cell_Culture->Transfection Treatment Treat cells with Progesterone +/- varying concentrations of this compound Transfection->Treatment Lysis Lyse cells Treatment->Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Lysis->Luciferase_Assay Data_Analysis Analyze data to determine IC₅₀ of this compound Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

Onapristone: A Tool to Investigate and Overcome Hormone Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Onapristone is a potent and selective Type I progesterone receptor (PR) antagonist. Unlike some other PR modulators, this compound acts as a pure antagonist, preventing the PR from binding to DNA and initiating gene transcription.[1] This unique mechanism of action makes it an invaluable tool for investigating the role of progesterone signaling in cancer progression and for exploring therapeutic strategies to overcome hormone resistance. These application notes provide detailed protocols for utilizing this compound in preclinical cancer research, focusing on cell lines and animal models of hormone-driven cancers such as breast, endometrial, and ovarian cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by directly binding to the progesterone receptor and preventing its activation. As a Type I antagonist, it locks the PR in an inactive conformation, which inhibits the dimerization of PR-A and PR-B monomers, blocks ligand-induced phosphorylation, and prevents the association of the PR with co-activators necessary for gene transcription.[1] This leads to a comprehensive shutdown of PR-mediated signaling pathways that can drive cancer cell proliferation and survival.

Furthermore, recent studies have elucidated this compound's role in modulating other critical signaling pathways implicated in hormone resistance. Notably, this compound has been shown to inhibit the nuclear translocation of phosphorylated PR (at sites Ser294 and Ser345), a process that can be driven by growth factor signaling pathways like the MAPK/ERK pathway, thus representing a mechanism of ligand-independent PR activation.[2] Additionally, this compound can reverse the PR-mediated degradation of STAT2, a key component of the interferon signaling pathway, suggesting a role in restoring anti-tumor immunity.[3][4]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayThis compound ConcentrationResultReference
T47-DBreast CancerProliferation AssayNot Specified39% growth inhibition
SK-BR-3Breast CancerProliferation AssayNot Specified17% growth inhibition
IshikawaEndometrial CancerMTT Assay10 µMSignificant decrease in cell viability
IshikawaEndometrial CancerWestern Blot1-10 µM (24h)Dose-dependent inhibition of p-PR (S345)
IshikawaEndometrial CancerWestern Blot10 µM (48-72h)Increased p21 expression
In Vivo Efficacy of this compound
Cancer ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
E2-stimulated PAN-1 (pancreatic) xenograftsThis compoundNot Specified52% reduction of E2-stimulated growth
RD19 (gastric) xenografts in female miceThis compoundNot SpecifiedSignificant reduction in E2-stimulated growth (P < 0.05)
Ishikawa (endometrial) orthotopic mouse modelThis compoundNot Specified65.5% reduction in tumor weight vs. control (p<0.05)
DMBA-induced mammary tumor model (rat)This compound5 mg/kgGrowth-inhibitory effect (not statistically significant)

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., T47D, MCF-7, Ishikawa)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 100 µM is recommended.

  • Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PR Phosphorylation and Downstream Targets

This protocol allows for the investigation of this compound's effect on PR phosphorylation and the expression of downstream target proteins like p21.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PR, anti-phospho-PR (Ser294), anti-phospho-PR (Ser345), anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) for the specified time (e.g., 24 hours). A vehicle control should be included. For studying ligand-dependent phosphorylation, cells can be pre-treated with this compound followed by stimulation with a PR agonist like R5020 (e.g., 25 nM for 1 hour).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for PR Target Gene Expression

This protocol is for measuring changes in the mRNA levels of PR target genes, such as CDKN1A (p21) and CCND1 (Cyclin D1), following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed and treat cells with this compound as described for the Western blot protocol.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions in triplicate for each sample and gene, including a no-template control. Each reaction should contain cDNA, SYBR Green master mix, and forward and reverse primers.

  • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Perform a melt curve analysis to ensure primer specificity.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the vehicle control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., Ishikawa, MCF-7)

  • Matrigel (optional)

  • This compound formulation for in vivo administration (e.g., dissolved in benzyl benzoate and peanut oil for subcutaneous injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 0.5 or 1 mg per day, subcutaneous injection). The control group should receive the vehicle.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

  • Continue treatment for a specified period (e.g., 3-6 weeks) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qPCR).

  • Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.

Visualizations

PR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR EGF EGF EGFR EGFR EGF->EGFR PR_mem Membrane PR Src c-Src PR_mem->Src Ligand-dependent MAPK_pathway MAPK Pathway (ERK1/2) EGFR->MAPK_pathway Ligand-independent PR->PR_mem STAT2 STAT2 PR->STAT2 Ub Ubiquitin PR->Ub Promotes Ubiquitination PR_dimer PR Dimer PR->PR_dimer Src->MAPK_pathway MAPK_pathway->PR Phosphorylation (S294, S345) STAT2->Ub Proteasome Proteasome Ub->Proteasome This compound This compound This compound->PR This compound->PR_dimer Blocks Dimerization p21_gene p21 Gene This compound->p21_gene Increases Expression PRE Progesterone Response Element (PRE) PR_dimer->PRE PR_dimer->p21_gene Repression? Transcription Gene Transcription (e.g., Cyclin D1) PRE->Transcription p21_transcription p21 Transcription p21_gene->p21_transcription

Caption: this compound's mechanism of action on the PR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (T47D, MCF-7, Ishikawa) onapristone_treatment_vitro This compound Treatment (Dose-Response) cell_culture->onapristone_treatment_vitro viability_assay Cell Viability Assay (MTT/MTS/WST-1) onapristone_treatment_vitro->viability_assay western_blot Western Blot (PR, p-PR, p21) onapristone_treatment_vitro->western_blot qpcr qPCR (PR Target Genes) onapristone_treatment_vitro->qpcr anchorage_assay Anchorage-Independent Growth Assay onapristone_treatment_vitro->anchorage_assay tumorsphere_assay 3D Tumorsphere Formation Assay onapristone_treatment_vitro->tumorsphere_assay xenograft_model Tumor Xenograft Model (Immunocompromised Mice) onapristone_treatment_vivo This compound Administration (e.g., s.c. injection) xenograft_model->onapristone_treatment_vivo tumor_measurement Tumor Growth Measurement onapristone_treatment_vivo->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight, IHC, etc.) tumor_measurement->endpoint_analysis

Caption: Experimental workflow for investigating this compound's anti-cancer effects.

PR_MAPK_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PR Progesterone Receptor (PR) ERK->PR Phosphorylation (S294) pPR Phosphorylated PR (p-S294, p-S345) PR->pPR This compound This compound This compound->pPR Inhibits Nuclear Translocation Gene_Expression Altered Gene Expression pPR->Gene_Expression

Caption: this compound's inhibition of ligand-independent PR activation via the MAPK pathway.

References

Application Notes: Onapristone as a Tool for Endometrial Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Onapristone is a potent, orally bioavailable, and highly selective Type I progesterone receptor (PR) antagonist.[1][2] It functions as a full competitive antagonist, preventing PR-mediated gene transcription.[1][3] Unlike some other progesterone receptor modulators, this compound is considered a "pure" antiprogestin, exhibiting no paradoxical agonistic effects on the postmenopausal endometrium.[4] These characteristics make this compound a valuable and precise tool for researchers, scientists, and drug development professionals investigating the role of progesterone signaling in both the normal physiology and pathology of the endometrium, including endometrial receptivity, contraception, and endometrial cancer.

Mechanism of Action

Progesterone exerts its effects by binding to its nuclear receptors, PR-A and PR-B. Upon ligand binding, the receptors dimerize, undergo phosphorylation, and bind to progesterone response elements (PREs) on DNA, recruiting co-activators to initiate the transcription of target genes.

This compound disrupts this pathway at multiple key steps. As a Type I antagonist, it prevents the PR monomers from dimerizing after progesterone binding. This action inhibits ligand-induced phosphorylation and prevents the receptor complex from associating with co-activators. Critically, and in contrast to some other antiprogestins, the this compound-bound PR complex is unable to bind to DNA, resulting in a comprehensive blockade of PR-mediated transcriptional activity. This precise mechanism allows researchers to specifically investigate the downstream consequences of progesterone signaling inhibition.

Caption: this compound's mechanism as a Type I PR antagonist. (Max 100 characters)

Applications in Endometrial Research

  • Studies of Endometrial Receptivity and Contraception: this compound alters the development of a receptive endometrium. Studies have shown that its administration retards endometrial development, inhibits secretory changes, and reduces the expression of key implantation markers like glycodelin and leukemia inhibitory factor. This makes it an ideal tool for investigating the molecular requirements for successful embryo implantation and for preclinical research into non-hormonal contraceptive methods that target the endometrium directly.

  • Endometrial Cancer Research: Progesterone receptor is expressed in a majority of endometrioid endometrial cancers (EECs). This compound has been evaluated in multiple clinical trials for PR-positive endometrial cancer, both as a monotherapy and in combination with other agents like aromatase inhibitors (anastrozole). It serves as a tool to probe the dependency of these tumors on PR signaling and to evaluate PR antagonism as a therapeutic strategy, particularly in recurrent or metastatic disease.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations

Formulation Dose Tmax (Median Hours) Cmax (Day 1, Median)
Immediate Release (IR) 100 mg QD 1.84 >2x higher than ER
Extended Release (ER) 50 mg BID 3.01 -

Data sourced from a Phase I study comparing formulations. The ER formulation was developed to reduce Cmax and mitigate potential liver enzyme elevations associated with earlier IR formulations.

Table 2: Clinical Trial Dosing Regimens in Endometrial Cancer Research

Study Phase Formulation Dose Schedule Population
Phase I (Dose Escalation) Extended Release (ER) 10, 20, 30, 40, 50 mg Twice Daily (BID) PR+ Cancers (including Endometrial)
Phase I (Dose Escalation) Immediate Release (IR) 100 mg Once Daily (QD) PR+ Cancers (including Endometrial)
Phase II (RP2D) Extended Release (ER) 50 mg Twice Daily (BID) PR+ Endometrial Cancer
Phase II (Combination) Extended Release (ER) 50 mg Twice Daily (BID) PR+ Endometrial Cancer

The Recommended Phase 2 Dose (RP2D) for the extended-release formulation was established as 50 mg BID.

Table 3: Efficacy of this compound in Endometrial Cancer Clinical Trials

Patient Cohort Treatment Metric Result
Heavily pretreated, PR+ This compound-XR (50 mg BID) Clinical Benefit ≥24 weeks 2 patients with endometrial carcinoma
Refractory, HR+ This compound-XR + Anastrozole 4-month Progression-Free Survival (PFS) 63.5%
Recurrent, PR+ EEC This compound-XR (50 mg BID) Objective Response Rate (ORR) 0%
Recurrent, PR+ EEC This compound-XR (50 mg BID) Clinical Benefit Rate (CBR) Not Reported for EEC cohort

Clinical benefit and response rates vary significantly based on patient population, prior treatments, and whether this compound is used as a monotherapy or in combination.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Endometrial Stromal Cell Decidualization

This protocol details a method to assess how this compound affects the differentiation of primary human endometrial stromal cells (HESCs), a key process for establishing a receptive endometrium.

1. Isolation and Culture of HESCs:

  • Obtain endometrial tissue biopsies in accordance with ethical guidelines.
  • Digest tissue with collagenase to separate stromal cells from glandular epithelium.
  • Culture isolated HESCs in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
  • Use cells before the sixth passage to maintain differentiation potential.

2. Induction of In Vitro Decidualization:

  • Once cells reach ~80% confluency, replace the growth medium with a serum-free medium for 24 hours.
  • To induce decidualization, treat cells with a hormone cocktail containing 10 nM Estradiol (E2), 1 µM Medroxyprogesterone Acetate (MPA, a progestin), and 0.5 mM dibutyryl-cAMP (E/P/c).
  • Culture for up to 14 days, refreshing the hormone-containing media every 3 days.

3. This compound Treatment Groups:

  • Control Group: Treat with E/P/c hormone cocktail only.
  • This compound Group(s): Treat with E/P/c hormone cocktail plus varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to assess dose-response.
  • Vehicle Control: Treat with E/P/c plus the vehicle used to dissolve this compound (e.g., DMSO).

4. Assessment of Decidualization:

  • Morphological Analysis: Observe cells daily using light microscopy. Decidualized cells transform from a fibroblastic, elongated shape to a rounded, epithelioid morphology.
  • Biochemical Marker Analysis (qRT-PCR or ELISA): After treatment period, harvest cells or supernatant. Measure the expression or secretion of key decidualization markers such as Prolactin (PRL) and Insulin-like Growth Factor Binding Protein-1 (IGFBP1). A successful decidualization will show a significant increase in these markers, which is expected to be inhibited by this compound.

Protocol 2: Clinical Trial Workflow for this compound in Recurrent Endometrial Cancer

This protocol outlines a typical workflow for a Phase II clinical trial investigating this compound in patients with recurrent, PR-positive endometrial cancer.

Clinical_Trial_Workflow Screen Patient Screening Eligible Eligibility Criteria Check: - Histologically confirmed EEC - PR Expression ≥1% by IHC - Measurable disease (RECIST 1.1) - Prior chemotherapy received Screen->Eligible Enroll Patient Enrollment & Consent Eligible->Enroll Meets Criteria OffStudy Discontinue Treatment: - Disease Progression - Unacceptable Toxicity - Patient Withdrawal Eligible->OffStudy Fails Criteria Treatment Treatment Cycle (28 days) This compound-XR 50mg BID Enroll->Treatment Assess Tumor Assessment (e.g., CT/MRI every 8-12 weeks) Treatment->Assess Eval Evaluate Response (RECIST 1.1) Assess->Eval Continue Continue Treatment Eval->Continue No Progression (CR, PR, SD) Eval->OffStudy Progression (PD) Continue->Treatment FollowUp Long-term Follow-up OffStudy->FollowUp

Caption: Workflow for a Phase II endometrial cancer clinical trial. (Max 100 characters)

Protocol Steps:

  • Patient Selection:

    • Inclusion criteria: Patients must have histologically confirmed endometrioid endometrial cancer (EEC) with recurrent or metastatic disease.

    • Tumor tissue (archival or recent biopsy) must be tested for PR expression via immunohistochemistry (IHC), with a typical cutoff of ≥1% positive staining.

    • Patients must have measurable disease according to RECIST 1.1 criteria and have received at least one prior line of chemotherapy.

  • Treatment Administration:

    • Enrolled patients receive this compound extended-release (ER) tablets at the recommended Phase II dose of 50 mg, taken orally twice daily (BID).

    • Treatment is administered in continuous 28-day cycles.

  • Monitoring and Evaluation:

    • Safety: Monitor patients for adverse events throughout the trial, with particular attention to liver function tests.

    • Efficacy: Perform tumor assessments using CT or MRI scans at baseline and at regular intervals (e.g., every 2-3 cycles).

    • Response Assessment: The primary endpoint is typically the Overall Response Rate (ORR), defined by RECIST 1.1 criteria. Secondary endpoints include Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), and Duration of Response (DOR).

  • Continuation Criteria:

    • Patients continue on treatment until they experience disease progression, unacceptable toxicity, or choose to withdraw from the study.

Protocol 3: Immunohistochemistry (IHC) for Progesterone Receptor (PR) in Endometrial Tissue

This protocol provides a standard method for detecting and semi-quantifying PR expression in endometrial tissue, essential for patient selection in cancer studies or for assessing receptor dynamics in receptivity research.

1. Sample Preparation:

  • Fix fresh endometrial tissue (biopsy or surgical specimen) in 10% neutral buffered formalin.
  • Process and embed the fixed tissue in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.

2. Sectioning and Slide Preparation:

  • Cut 3-5 micron thick sections from the FFPE block and mount them on positively charged glass slides.
  • Deparaffinize sections using xylene and rehydrate through a graded series of ethanol washes.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a water bath or steamer at 95-99°C for 20-40 minutes. This step is crucial for unmasking the antigen.

4. Staining Procedure:

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
  • Primary Antibody: Incubate slides with a monoclonal primary antibody specific for progesterone receptor (e.g., clone PgR636).
  • Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to bind to the primary antibody.
  • Chromogen: Apply a chromogen like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
  • Counterstain: Lightly counterstain the nuclei with hematoxylin to provide morphological context.

5. Interpretation and Scoring:

  • Positive Control: Use known PR-positive tissue (e.g., normal endometrium or PR+ breast cancer) to validate the staining run.
  • Negative Control: Omit the primary antibody to check for non-specific background staining.
  • Scoring (H-Score): PR expression is nuclear. Evaluate the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of tumor cells stained at each intensity level. The H-score is calculated as:
  • H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
  • The resulting score ranges from 0 to 300. A score >1 is often considered positive for clinical trial eligibility.

References

Methods for Assessing Onapristone Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a potent and selective type I progesterone receptor (PR) antagonist.[1] Unlike other antiprogestins, this compound prevents the dimerization of PR isoforms (PRA and PRB), inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-activators.[1] This mechanism effectively prevents PR-mediated DNA transcription, leading to anti-proliferative effects in progesterone-dependent tumors.[2][3] this compound has shown promising anti-tumor activity in multiple preclinical models and clinical trials for various cancers, including breast, endometrial, and ovarian cancers.[2]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, focusing on preclinical xenograft models and clinical trial designs. The protocols are intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound and similar PR antagonists.

Preclinical Assessment of this compound Efficacy

Animal Models

The most common preclinical models for evaluating this compound's efficacy are xenograft models using immunodeficient mice (e.g., nude or NSG mice). These models involve the subcutaneous implantation of human cancer cell lines or patient-derived tumor fragments.

Commonly Used Cell Lines:

  • Breast Cancer: T47D, MCF-7

  • Endometrial Cancer: Ishikawa, MFE-296

  • Ovarian Cancer: OVCAR-3, SKOV-3

  • Gastrointestinal Cancers: RD19 (gastric), PAN-1 (pancreatic), AP5LV (colorectal)

Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a typical study to assess the effect of this compound on the growth of subcutaneously implanted tumors in mice.

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Progesterone receptor-positive (PR+) human cancer cells

  • Matrigel® or other suitable extracellular matrix

  • This compound (formulated for oral or subcutaneous administration)

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Preparation and Implantation:

    • Culture PR+ cancer cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish and grow.

    • Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration:

    • Prepare this compound at the desired concentrations in a suitable vehicle.

    • Administer this compound to the treatment group(s) according to the planned dosing schedule (e.g., daily oral gavage).

    • Administer the vehicle alone to the control group.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Biomarker Analysis: Activated Progesterone Receptor (APR)

A potential predictive biomarker for this compound response is the presence of transcriptionally activated progesterone receptor (APR), which is characterized by an aggregated subnuclear distribution pattern. APR status can be assessed by immunohistochemistry (IHC).

Protocol: Immunohistochemistry for Activated Progesterone Receptor (APR)

This protocol provides a general framework for the IHC staining of PR in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This can be adapted to assess the subnuclear distribution pattern of PR to identify APR.

Materials:

  • FFPE tumor tissue sections (4-5 µm thick) on positively charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Primary antibody against progesterone receptor (e.g., clone 16 or 636)

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate the slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the slides with the primary anti-PR antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse the slides with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse the slides with PBS.

    • Incubate with DAB chromogen substrate until the desired brown color develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain the slides with hematoxylin.

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation of APR Status:

  • Examine the slides under a light microscope.

  • Assess the subnuclear distribution pattern of PR staining. An aggregated or speckled pattern is indicative of APR.

Clinical Assessment of this compound Efficacy

Clinical trials have been crucial in evaluating the safety and efficacy of this compound in patients with PR-expressing cancers.

Clinical Trial Design

Phase I and II clinical trials of this compound have typically been open-label, multicenter studies.

  • Phase I trials focus on determining the recommended Phase II dose (RP2D), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of different formulations (e.g., immediate-release vs. extended-release).

  • Phase II trials evaluate the anti-tumor efficacy of this compound at the RP2D in specific patient populations.

Efficacy Endpoints

The primary and secondary endpoints used to assess this compound's efficacy in clinical trials include:

  • Overall Response Rate (ORR): The proportion of patients with a complete or partial response to treatment, as defined by Response Evaluation Criteria in Solid Tumors (RECIST).

  • Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.

  • Clinical Benefit Rate (CBR): The proportion of patients with a complete response, partial response, or stable disease for a specified duration (e.g., ≥24 weeks).

  • Duration of Response (DOR): The time from the initial response to treatment until disease progression or death.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

Animal ModelCancer TypeThis compound DoseEfficacy OutcomeReference
Nude MiceGastric Cancer (RD19)Not specifiedInhibited estrogen-stimulated tumor growth
Nude MicePancreatic Cancer (PAN-1)Not specifiedInhibited estrogen-stimulated tumor growth
Nude MiceColorectal Cancer (AP5LV)Not specifiedReduced the number of tumor nodules in female mice
RatMammary Tumor (DMBA-induced)5 mg/kgShowed a growth-inhibitory effect (not statistically significant at this dose)

Table 2: Clinical Efficacy of this compound in Phase I/II Trials

Trial PhaseCancer Type(s)This compound Formulation & DoseKey Efficacy Endpoints & ResultsReference
Phase IEndometrial, Breast, Ovarian, and othersExtended-Release (ER) 10, 20, 30, 40, 50 mg BID; Immediate-Release (IR) 100 mg QDCBR: 17% (overall); 9 patients had clinical benefit ≥24 weeks. Median PFS: 58 days.
Phase IIGranulosa Cell, Low-Grade Serous Ovarian, Endometrioid EndometrialER 50 mg BIDORR: 0%. Median PFS: 2.8 months (Granulosa Cell), 4.4 months (Low-Grade Serous Ovarian). CBR: 35.7% (Granulosa Cell), 50% (Low-Grade Serous Ovarian).
Phase II (with Anastrozole)Recurrent PR+ Adult-type Granulosa Cell TumorER 50 mg BIDData collection ongoing.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound as a progesterone receptor antagonist.

Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Efficacy Analysis CellCulture 1. Culture PR+ Cancer Cells Implantation 2. Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment 5. Administer this compound or Vehicle Randomization->Treatment Measurement 6. Measure Tumor Volume Throughout Study Treatment->Measurement Endpoint 7. Euthanize and Excise Tumors at Endpoint Measurement->Endpoint DataAnalysis 8. Analyze Tumor Growth Inhibition (TGI) Endpoint->DataAnalysis Biomarker 9. Biomarker Analysis (e.g., APR IHC) Endpoint->Biomarker

Caption: Experimental workflow for assessing this compound efficacy in a xenograft model.

References

Troubleshooting & Optimization

Onapristone solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Onapristone in cell culture applications. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A: this compound is a hydrophobic compound with low solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Prepare a stock solution in the range of 10-50 mM in 100% sterile DMSO. Ensure the compound is completely dissolved by vortexing. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?

A: The final concentration of this compound in your culture medium is limited by two main factors: its low solubility in aqueous media and the toxicity of the solvent (e.g., DMSO) to your specific cell line. The final DMSO concentration should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%. Exceeding this can lead to solvent-induced artifacts or cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on your cells.

Q3: My this compound precipitated after I added it to the culture medium. What went wrong and how can I fix it?

A: Precipitation is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous culture medium. Here are several troubleshooting steps:

  • Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock.

  • Add Dropwise and Mix: Add the required volume of the DMSO stock solution drop-by-drop to the culture medium while gently swirling or vortexing. This helps disperse the compound quickly and prevents localized high concentrations that can lead to precipitation.

  • Check Final Concentration: You may be exceeding the solubility limit of this compound in the final medium. Try using a lower final concentration if your experimental design allows.

  • Avoid Shock: Do not add the cold DMSO stock directly to the warm medium. Allow the stock solution aliquot to reach room temperature before use.

Q4: How stable is this compound in culture medium at 37°C?

Q5: What signaling pathways are affected by this compound?

A: this compound is a pure, type I progesterone receptor (PR) antagonist. Its primary mechanism of action is to bind to the progesterone receptor, which prevents the receptor from dimerizing and binding to DNA. This action blocks progesterone-induced gene transcription. Studies have shown that this compound treatment can result in the decreased expression of downstream targets such as Hand2 and Bmp2, and affect the phosphorylation of ERK1/2.[2]

Data Summary

Table 1: Solubility of this compound and Related Progesterone Receptor Ligands
CompoundSolventMaximum ConcentrationReference
This compound DMSOHigh (Stock solutions of 10-50 mM are standard)Inferred from standard lab practice
Mifepristone DMSO~20 mg/mL
Mifepristone Ethanol~20 mg/mL
Progesterone DMSO100 mM (31.45 mg/mL)
Progesterone Ethanol100 mM (31.45 mg/mL)
Table 2: Recommended Storage Conditions
Solution TypeSolventStorage TemperatureRecommended Duration
This compound Powder N/AAs per manufacturerYears
Stock Solution 100% DMSO-20°C or -80°CMonths to years (in aliquots)
Working Solution Culture Medium37°C (in incubator)Use immediately; do not store

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is 433.6 g/mol .

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 433.6 g/mol * 1000 mg/g = 4.336 mg

  • Dissolution: Aseptically weigh out 4.34 mg of this compound powder and place it in a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Vortex: Vortex the tube thoroughly until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Culture Medium
  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine Dilution Factor: To dilute the 10 mM stock to a 1 µM final concentration, a 1:10,000 dilution is required. The final DMSO concentration will be 0.01%.

    • Vstock = (Cfinal * Vfinal) / Cstock

    • To prepare 10 mL of 1 µM working solution:

    • Vstock = (1 µM * 10 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Dilution: Pre-warm 10 mL of your desired cell culture medium to 37°C in a sterile conical tube.

  • Add and Mix: Using a calibrated pipette, add 1 µL of the 10 mM this compound stock solution to the 10 mL of pre-warmed medium. Immediately cap the tube and mix thoroughly by gentle inversion or swirling. Do not vortex vigorously as this can cause foaming and protein denaturation.

  • Application: Use the freshly prepared medium immediately for your cell culture experiment.

Visual Guides

Onapristone_Mechanism_of_Action cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_monomer Progesterone Receptor (PR) Monomer PR_dimer Active PR Dimer PR_monomer->PR_dimer Dimerization (in Nucleus) Blocked Blocked PR_monomer->Blocked PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Coactivators Co-activators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Progesterone Progesterone Progesterone->PR_monomer Binds This compound This compound This compound->PR_monomer Binds

Caption: Mechanism of this compound as a Progesterone Receptor Antagonist.

Troubleshooting_Workflow start Start: Adding this compound to Culture Medium precipitate Did the solution precipitate? start->precipitate success Success: Proceed with Experiment precipitate->success No check_stock 1. Is the DMSO stock fully dissolved? precipitate->check_stock Yes remake_stock Action: Remake stock. Ensure full dissolution. check_stock->remake_stock No check_temp 2. Was the medium warmed to 37°C? check_stock->check_temp Yes warm_medium Action: Pre-warm medium before adding drug. check_temp->warm_medium No check_mixing 3. Was the drug added dropwise with mixing? check_temp->check_mixing Yes mix_properly Action: Add stock slowly while gently swirling. check_mixing->mix_properly No check_conc 4. Is the final concentration too high? check_mixing->check_conc Yes end_fail Issue Persists: Consult Literature for Specialized Solubilizers check_conc->end_fail Yes check_conc->end_fail No lower_conc Action: Lower final concentration and recalculate.

Caption: Troubleshooting workflow for this compound precipitation in media.

References

Technical Support Center: Overcoming Onapristone Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming onapristone resistance in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Suggested Solution
1. Cancer cell line shows unexpected survival or proliferation despite this compound treatment. A. Alterations in the Progesterone Receptor (PR): - Downregulation or loss of PR expression. - Expression of PR isoforms (e.g., PR-A vs. PR-B) with differential sensitivity. - Mutations in the PR gene affecting this compound binding.A. Verify PR Status: - Western Blot: Confirm PR protein expression levels. - RT-qPCR: Analyze PR mRNA levels to check for transcriptional downregulation. - Immunohistochemistry (IHC): Assess PR expression and subcellular localization.[1] - Sanger/NGS Sequencing: Sequence the PR gene to identify potential mutations.
B. Activation of Bypass Signaling Pathways: - Upregulation of growth factor receptor signaling (e.g., EGFR, HER2, IGF-1R).[2][3][4][5] - Activation of downstream pathways like PI3K/Akt/mTOR or RAS/RAF/MEK/ERK.B. Investigate Bypass Pathways: - Phospho-protein arrays/Western Blot: Screen for activation of key signaling nodes (e.g., p-Akt, p-ERK). - Co-treatment with inhibitors: Combine this compound with inhibitors of suspected bypass pathways (e.g., EGFR inhibitors, PI3K inhibitors) to assess for synergistic effects.
C. Increased Drug Efflux: - Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1).C. Assess Drug Efflux: - RT-qPCR/Western Blot: Measure the expression of common ABC transporters. - Efflux Pump Inhibition: Co-treat with known ABC transporter inhibitors (e.g., verapamil, tariquidar) to see if this compound sensitivity is restored.
2. Inconsistent results or high variability in this compound efficacy between experiments. A. Experimental Variability: - Inconsistent cell passage number or confluency. - Variation in this compound stock solution stability. - Presence of endogenous hormones in the serum of the cell culture medium.A. Standardize Experimental Conditions: - Cell Culture: Use cells within a consistent passage number range. Seed cells at a standardized density. - This compound Preparation: Prepare fresh stock solutions regularly and store them appropriately. - Media Conditions: Use charcoal-stripped serum to remove endogenous steroid hormones that could compete with this compound.
3. Development of acquired resistance after prolonged this compound treatment. A. Clonal Selection and Evolution: - Selection of a pre-existing resistant subpopulation of cells. - Development of de novo resistance mechanisms over time.A. Characterize Resistant Clones: - Generate Resistant Cell Lines: Culture sensitive cells with gradually increasing concentrations of this compound. - Comparative Analysis: Perform transcriptomic (RNA-seq) and proteomic analyses to compare the resistant clones to the parental sensitive cells and identify differentially expressed genes and activated pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a type I progesterone receptor (PR) antagonist. It competitively binds to the PR, preventing the binding of progesterone. This binding of this compound to the PR inhibits the dimerization of the receptor, prevents its phosphorylation, and blocks its association with co-activators, thereby inhibiting PR-mediated gene transcription. Unlike some other PR modulators, this compound does not allow the PR complex to bind to DNA.

Q2: My cancer cell line is PR-positive but does not respond to this compound. Why?

A2: Several factors could contribute to this lack of response:

  • Low PR Expression: While the cells may be classified as PR-positive, the absolute level of PR expression might be too low for this compound to exert a significant anti-proliferative effect.

  • Dominant Bypass Pathways: The cancer cells may rely on alternative signaling pathways for their growth and survival that are independent of PR signaling. For instance, strong activation of the PI3K/Akt or MAPK/ERK pathways can drive proliferation even when the PR pathway is blocked.

  • PR Isoform Ratio: The relative expression levels of PR-A and PR-B can influence cellular response, as they can have different transcriptional activities.

  • Presence of Activating PR Mutations: Although not yet specifically documented for this compound, mutations in the PR ligand-binding domain could potentially reduce its binding affinity.

Q3: How can I develop an this compound-resistant cancer cell line model?

A3: An this compound-resistant model can be generated by long-term culture of a sensitive parental cell line in the presence of the drug. A common method involves continuous exposure to a low dose of this compound (e.g., the IC20 or IC30), followed by a gradual dose escalation as the cells adapt and become more resistant. Alternatively, a pulsed treatment approach, where cells are exposed to a high concentration of this compound for a short period followed by a recovery phase, can also be used.

Q4: What are the potential signaling pathways that can compensate for PR inhibition by this compound?

A4: Cancer cells can activate several compensatory signaling pathways to bypass the inhibition of the PR pathway. These "bypass tracks" often involve receptor tyrosine kinases (RTKs) and their downstream effectors. Key compensatory pathways include:

  • EGFR/HER2 Signaling: Activation of the Epidermal Growth Factor Receptor or Human Epidermal Growth Factor Receptor 2.

  • IGF-1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor.

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell survival, growth, and proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Another critical pathway that regulates cell proliferation and survival.

Q5: Are there combination therapies that can overcome this compound resistance?

A5: Yes, based on the principle of targeting bypass pathways, combination therapies are a promising strategy. Preclinical and clinical studies often explore this compound in combination with:

  • Estrogen Receptor (ER) Antagonists: Such as fulvestrant, particularly in ER+/PR+ breast cancers.

  • CDK4/6 Inhibitors: To block cell cycle progression.

  • Inhibitors of Bypass Pathways: For example, combining this compound with a PI3K inhibitor or an EGFR inhibitor if those pathways are identified as being activated in the resistant cells.

Quantitative Data Summary

Table 1: Clinical Trial Data for this compound Combination Therapies

Cancer Type Combination Therapy Progression-Free Survival (PFS) Rate Overall Response Rate (ORR)
HR+ Metastatic Endometrial CancerThis compound-XR + Anastrozole77% at 4 months22%
Recurrent Adult-type Granulosa Cell Tumor of the OvaryThis compound-XR + Anastrozole28.6% at 6 months, 10.7% at 12 monthsNo objective responses
ER+/HER2- Metastatic Breast CancerThis compound + FulvestrantMedian time to progression: 63 daysNo objective responses

Data is compiled from multiple clinical trials and should be interpreted in the context of each specific study.

Experimental Protocols

1. Cell Viability Assay (MTT/XTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 24, 48, or 72 hours. Include a vehicle-only control.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

2. Western Blotting for Signaling Pathway Activation

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., PR, Akt, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Signaling Pathways and Experimental Workflows

Onapristone_Action_and_Resistance cluster_0 This compound Action (Sensitive Cells) cluster_1 Mechanisms of this compound Resistance cluster_2 Bypass Pathways Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Activates Proliferation_Survival Cell Proliferation & Survival PR->Proliferation_Survival Promotes This compound This compound This compound->PR Inhibits PR_mutation PR Mutation/ Downregulation RTK RTK Activation (EGFR, HER2) PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival

Caption: this compound action and potential resistance pathways.

Troubleshooting_Workflow Start Start: this compound Resistance Observed Check_PR 1. Check PR Status (WB, qPCR, IHC) Start->Check_PR PR_Altered PR Altered? Check_PR->PR_Altered Sequence_PR Sequence PR Gene PR_Altered->Sequence_PR Yes Screen_Bypass 2. Screen for Bypass Pathway Activation (p-Akt, p-ERK) PR_Altered->Screen_Bypass No Sequence_PR->Screen_Bypass Bypass_Active Bypass Pathway Active? Screen_Bypass->Bypass_Active Combination_Tx 3. Test Combination Therapy (e.g., + PI3K inhibitor) Bypass_Active->Combination_Tx Yes End End: Identify Resistance Mechanism Bypass_Active->End No (Investigate other mechanisms) Combination_Tx->End

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Mitigating Onapristone-induced hepatotoxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for investigating and mitigating onapristone-induced hepatotoxicity in animal models.

Introduction

This compound, a progesterone receptor (PR) antagonist, has shown therapeutic potential but its development has been hampered by concerns of hepatotoxicity observed in clinical trials.[1][2][3] A leading hypothesis suggests that this liver injury may stem from off-target effects on the hepatic glucocorticoid receptor (GR), particularly at high plasma concentrations.[1] Reproducing this idiosyncratic, dose-dependent hepatotoxicity in standard animal models is challenging. Preclinical toxicology studies often do not reveal a significant hepatic safety signal.

To address this, this guide is based on a proposed "inflammatory stress" or "second-hit" animal model. This model uses a sub-toxic dose of lipopolysaccharide (LPS) to create a mild inflammatory environment in the liver, thereby sensitizing the animals to the potential off-target hepatotoxic effects of this compound. This approach is a recognized strategy for investigating idiosyncratic drug-induced liver injury (DILI).[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in liver enzyme (ALT/AST) readings within the same group. 1. Inconsistent timing of blood collection. 2. Variable fasting state of animals. 3. Improper sample handling leading to hemolysis. 4. Stress during animal handling or blood collection.1. Standardize blood collection time relative to the last dose administration. 2. Ensure a consistent fasting period (e.g., 12-16 hours) for all animals before sample collection to reduce variations in baseline glutathione (GSH) levels. 3. Use appropriate gauge needles, collect blood smoothly, and process samples promptly. Centrifuge to separate serum and avoid repeated freeze-thaw cycles. 4. Acclimatize animals to handling and perform procedures efficiently to minimize stress.
The this compound + LPS group does not show significant hepatotoxicity compared to the control group. 1. Insufficient dose of this compound. 2. Insufficient dose of LPS to induce sensitization. 3. Timing of LPS administration relative to this compound is not optimal. 4. Animal strain is resistant to LPS-induced inflammation or this compound's effects.1. Perform a dose-ranging study for this compound in your chosen animal model to identify a maximum tolerated dose that does not cause overt toxicity on its own. 2. The LPS dose should be sufficient to induce a mild inflammatory response but not cause overt liver damage itself. A typical sensitizing dose in mice is low (e.g., 25-50 µg/kg). 3. Administer LPS a short time (e.g., 2-6 hours) before this compound to ensure the inflammatory cascade is active when the drug reaches peak concentration. 4. Different strains of mice/rats can have varying sensitivity. C57BL/6 mice are commonly used in LPS models. Consider consulting literature for appropriate strains.
The hepatoprotective agent (e.g., NAC, Silymarin) shows no mitigating effect. 1. Dose of the protective agent is too low. 2. Administration route is not optimal for bioavailability. 3. Timing of administration is not aligned with the mechanism of injury.1. Conduct a dose-response study for the hepatoprotective agent based on literature recommendations. 2. Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) allows for adequate absorption to reach therapeutic concentrations in the liver. 3. For antioxidants like N-acetylcysteine (NAC), pretreatment (1-2 hours before this compound) is often crucial to boost glutathione stores before the toxic insult.
Histopathology results are inconclusive or do not correlate with biochemical markers. 1. Tissue fixation was delayed or inadequate. 2. Sections selected for analysis are not representative of the entire liver lobe. 3. The pathologist is not blinded to the treatment groups.1. Immediately after euthanasia, perfuse the liver with saline to remove blood and then immerse in 10% neutral buffered formalin for at least 24 hours. 2. Sample multiple liver lobes and ensure consistent sectioning location for all animals. 3. Blind the samples before they are sent for histopathological analysis to prevent bias in scoring.

Frequently Asked Questions (FAQs)

Q1: Why is a standard animal model of this compound toxicity not used? A1: this compound's hepatotoxicity is considered idiosyncratic and was primarily observed in human clinical trials, not standard preclinical animal studies. Such reactions often require specific susceptibility factors, which are not present in homogenous, healthy animal populations. The proposed LPS co-treatment model introduces a mild inflammatory stress, which can help unmask the latent hepatotoxic potential of a drug.

Q2: What are the key biomarkers to measure in this model? A2: The primary biomarkers are serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are standard indicators of hepatocellular injury. To investigate the mechanism, it is recommended to also measure markers of oxidative stress, such as hepatic glutathione (GSH) levels and malondialdehyde (MDA) as an indicator of lipid peroxidation. Inflammatory markers like TNF-α in serum or liver tissue can also provide valuable insights.

Q3: What are the mechanisms of action for the suggested mitigating agents, NAC and Silymarin? A3:

  • N-acetylcysteine (NAC): Acts primarily as a precursor for glutathione (GSH) synthesis, replenishing hepatic GSH stores that are depleted during oxidative stress. By boosting the antioxidant capacity of hepatocytes, NAC helps neutralize reactive oxygen species (ROS) and toxic metabolites.

  • Silymarin: A natural compound from milk thistle, it has multiple hepatoprotective effects. It acts as an antioxidant by scavenging free radicals, enhances the stability of hepatocyte membranes to prevent toxin entry, and has anti-inflammatory properties.

Q4: Can this model be adapted for other antiprogestins with suspected hepatotoxicity? A4: Yes, the "inflammatory stress" model is a versatile platform for investigating idiosyncratic DILI for various compounds. The core principle is to challenge the liver's resilience with a combination of a drug and a non-injurious inflammatory stimulus. However, doses of the drug and LPS, as well as the timing of administration, would need to be optimized for each new compound.

Q5: What is the hypothesized signaling pathway for this compound toxicity in this model? A5: The proposed pathway involves a "two-hit" mechanism. The first hit is the administration of LPS, which activates Toll-like receptor 4 (TLR4) on liver Kupffer cells, leading to the production of pro-inflammatory cytokines. The second hit is this compound, which, through its off-target binding to the glucocorticoid receptor (GR), may interfere with normal cellular processes. This combination is hypothesized to induce significant mitochondrial oxidative stress, leading to hepatocyte damage.

Experimental Protocols & Data

Hypothetical Experimental Workflow

This workflow outlines the key steps in a study designed to test the efficacy of N-acetylcysteine (NAC) and Silymarin in mitigating this compound-induced hepatotoxicity in a rat model sensitized with LPS.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment (14 Days) cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (1 week, Sprague-Dawley Rats) randomize Randomization into 5 Groups (n=8 per group) acclimate->randomize g1 Group 1: Vehicle Control (Saline + Corn Oil) g2 Group 2: this compound Control (this compound in Corn Oil) g3 Group 3: Toxicity Model (LPS + this compound) g4 Group 4: NAC Mitigation (NAC + LPS + this compound) g5 Group 5: Silymarin Mitigation (Silymarin + LPS + this compound) collect Sample Collection (24h after final dose) Blood (Serum) & Liver Tissue g3->collect biochem Biochemical Analysis (ALT, AST) collect->biochem oxidative Oxidative Stress Markers (Hepatic GSH, MDA) collect->oxidative histo Histopathology (H&E Staining) collect->histo

Caption: Experimental workflow for the hepatotoxicity mitigation study.
Detailed Methodologies

  • Animals and Housing: Male Sprague-Dawley rats (200-220g) are housed in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard chow and water. Animals are acclimatized for one week before the experiment begins.

  • Drug and Reagent Preparation:

    • This compound: Dissolved in corn oil for oral gavage (p.o.).

    • Lipopolysaccharide (LPS): Dissolved in sterile 0.9% saline for intraperitoneal (i.p.) injection.

    • N-acetylcysteine (NAC): Dissolved in sterile water for oral gavage (p.o.).

    • Silymarin: Suspended in 0.5% carboxymethylcellulose (CMC) for oral gavage (p.o.).

  • Treatment Protocol (14-Day Study):

    • Group 1 (Vehicle Control): Receives saline (i.p.) and corn oil (p.o.) daily.

    • Group 2 (this compound Control): Receives saline (i.p.) and this compound (e.g., 50 mg/kg, p.o.) daily.

    • Group 3 (Toxicity Model): Receives LPS (e.g., 50 µg/kg, i.p.) followed 2 hours later by this compound (50 mg/kg, p.o.) daily.

    • Group 4 (NAC Mitigation): Receives NAC (e.g., 150 mg/kg, p.o.) 1 hour before LPS (50 µg/kg, i.p.), which is followed 2 hours later by this compound (50 mg/kg, p.o.) daily.

    • Group 5 (Silymarin Mitigation): Receives Silymarin (e.g., 100 mg/kg, p.o.) 1 hour before LPS (50 µg/kg, i.p.), which is followed 2 hours later by this compound (50 mg/kg, p.o.) daily.

  • Sample Collection and Analysis:

    • 24 hours after the final dose, animals are fasted overnight.

    • Blood is collected via cardiac puncture under anesthesia. Serum is separated by centrifugation for analysis of ALT and AST levels.

    • Livers are excised, weighed, and portions are flash-frozen in liquid nitrogen for GSH and MDA analysis. Other portions are fixed in 10% neutral buffered formalin for histopathology (H&E staining).

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data from the described experiment.

Table 1: Serum Liver Enzyme Levels

GroupTreatmentALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)
1Vehicle Control45 ± 5110 ± 12
2This compound Only52 ± 7125 ± 15
3This compound + LPS215 ± 25450 ± 48
4This compound + LPS + NAC85 ± 11195 ± 22
5This compound + LPS + Silymarin98 ± 14220 ± 26

Table 2: Hepatic Oxidative Stress Markers

GroupTreatmentGSH (nmol/mg protein) (Mean ± SD)MDA (nmol/mg protein) (Mean ± SD)
1Vehicle Control9.5 ± 0.81.2 ± 0.2
2This compound Only9.1 ± 0.71.4 ± 0.3
3This compound + LPS4.2 ± 0.53.8 ± 0.4
4This compound + LPS + NAC8.1 ± 0.61.9 ± 0.3
5This compound + LPS + Silymarin7.5 ± 0.72.2 ± 0.4

Signaling Pathway Visualization

The diagram below illustrates the hypothesized signaling pathway for this compound-induced hepatotoxicity in the LPS-sensitized model and the points of intervention for NAC and Silymarin.

G cluster_extra Extracellular cluster_intra Hepatocyte / Kupffer Cell cluster_mitigation Mitigation Pathways lps LPS tlr4 TLR4 Activation (Kupffer Cell) lps->tlr4 ona This compound gr Glucocorticoid Receptor (Off-Target) ona->gr Binds nfkb NF-κB Activation tlr4->nfkb Inflammatory Signaling cytokines Pro-inflammatory Cytokines (TNF-α) nfkb->cytokines mito Mitochondrial Dysfunction cytokines->mito Sensitizes gr->mito Contributes to Stress ros Oxidative Stress (↑ ROS, ↓ GSH) mito->ros injury Hepatocellular Injury (↑ ALT, AST) ros->injury nac NAC gsh_regen ↑ GSH Synthesis nac->gsh_regen silymarin Silymarin antioxidant Antioxidant & Anti-inflammatory silymarin->antioxidant gsh_regen->ros Neutralizes antioxidant->nfkb Inhibits antioxidant->ros Scavenges

Caption: Hypothesized pathway of this compound/LPS toxicity and mitigation.

References

Troubleshooting inconsistent results with Onapristone treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Onapristone, a selective progesterone receptor (PR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a type I progesterone receptor (PR) antagonist.[1][2] Its primary mechanism involves binding to the progesterone receptor, which prevents the receptor from dimerizing, undergoing ligand-induced phosphorylation, and associating with co-activators.[1] This action effectively blocks PR-mediated DNA transcription.[1][2] Unlike some other progesterone receptor modulators, this compound does not allow the PR complex to bind to DNA, leading to a comprehensive inhibition of progesterone signaling. It has been investigated for its antineoplastic activity in various hormone-driven cancers, including breast, endometrial, and ovarian cancers.

Q2: Why were there initial concerns about this compound's safety profile, and how has this been addressed?

A2: Initial clinical development of an immediate-release (IR) formulation of this compound was halted due to concerns about hepatotoxicity, specifically elevations in liver enzymes. Subsequent research suggested that these liver-related safety issues might be linked to off-target effects associated with high peak plasma concentrations (Cmax) of the drug. To address this, an extended-release (ER) formulation, often administered twice daily, was developed. This ONA-ER formulation is designed to reduce Cmax while maintaining therapeutic trough concentrations, which has been shown to be associated with a reduced risk of hepatotoxicity and less pharmacokinetic variability compared to the IR formulation.

Q3: What is Activated Progesterone Receptor (APR), and why is it important for this compound experiments?

A3: Activated Progesterone Receptor (APR) refers to the transcriptionally active form of the PR, which can be identified through immunohistochemistry (IHC) by its distinct aggregated subnuclear distribution pattern. The presence of APR is being explored as a potential predictive biomarker for a patient's response to this compound. Inconsistent therapeutic responses in clinical trials may be partly explained by patient selection based solely on PR expression (PR-positive status), without considering whether the receptor is in an activated state. For researchers, assessing APR status in experimental models could be crucial for interpreting efficacy and may help explain variability in results between different cell lines or tumor models.

Q4: Can this compound be used in combination with other therapies?

A4: Yes, this compound has been evaluated in clinical trials as both a monotherapy and in combination with other agents. For example, it has been studied in combination with fulvestrant, an estrogen receptor downregulator, for patients with ER-positive, HER2-negative metastatic breast cancer. The rationale for combination therapy is to simultaneously block multiple hormone signaling pathways that drive cancer growth. However, the success of such combinations can be variable; a Phase II trial of this compound with fulvestrant was terminated early due to a lack of objective responses.

Troubleshooting Guide for Inconsistent Experimental Results

Issue 1: High Variability in In Vitro Cell Line Response

Possible Cause 1: Differences in Progesterone Receptor (PR) Status and Activation

  • Question: Are you seeing a wide range of IC50 values or growth inhibition across different cancer cell lines that are all reported to be PR-positive?

  • Troubleshooting Steps:

    • Verify PR Expression: Independently confirm the expression levels of both PR isoforms (PRA and PRB) in your cell lines using a validated antibody for western blot or IHC. PR expression can be heterogeneous.

    • Assess PR Activation (APR): If possible, use IHC to evaluate the subnuclear distribution of PR to determine its activation status (APR). A cell line may be PR-positive but have low levels of activated receptor, leading to a weaker response to this compound.

    • Consider Crosstalk with Other Pathways: Investigate the status of other signaling pathways, such as the estrogen receptor (ER) pathway. The efficacy of this compound can be influenced by interactions with other hormone receptors.

Possible Cause 2: Experimental Protocol and Reagent Variability

  • Question: Are you observing inconsistent results between experimental runs using the same cell line?

  • Troubleshooting Steps:

    • This compound Formulation and Stability: Ensure consistent use of the same formulation of this compound. If dissolving from powder, prepare fresh stock solutions regularly and store them appropriately, protected from light and at the correct temperature, to avoid degradation.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media components (e.g., phenol red, serum source) as these can influence hormone receptor expression and signaling.

    • Assay-Specific Factors: For proliferation assays, ensure the seeding density and assay duration are optimized. For gene expression analysis, ensure the time points for sample collection are consistent and relevant to the target genes.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Possible Cause 1: Pharmacokinetic and Formulation Differences

  • Question: Did your promising in vitro results not translate to significant tumor growth inhibition in your in vivo animal model?

  • Troubleshooting Steps:

    • Formulation and Dosing Schedule: The formulation of this compound is critical. The extended-release (ER) formulation was developed to optimize the pharmacokinetic profile and reduce toxicity. Ensure your in vivo dosing schedule (e.g., twice daily for ER) is designed to maintain sustained therapeutic concentrations, mimicking the clinical approach.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies in your animal model to measure plasma concentrations of this compound to ensure adequate drug exposure is being achieved at the tumor site. The immediate-release formulation leads to greater variability in plasma concentrations.

    • Metabolism: Consider species-specific differences in drug metabolism which could affect the active concentration of this compound.

Issue 3: Lack of Objective Response in Clinical or Pre-clinical Models

Possible Cause 1: Tumor Heterogeneity and Resistance Mechanisms

  • Question: Is the treatment leading to stable disease rather than significant tumor regression?

  • Troubleshooting Steps:

    • Biomarker Stratification: As seen in clinical trials, objective responses can be rare, while clinical benefit (stable disease) is more common. This highlights the need for better patient or model stratification. Beyond PR and APR status, consider investigating other potential biomarkers or resistance pathways.

    • Acquired Resistance: Tumors can develop resistance to endocrine therapies. When exposed to an antiprogestin, tumor cells may adapt by altering receptor structure, modulating gene transcription, or activating alternative signaling pathways. Consider longitudinal studies to assess for the development of resistance.

    • Tumor Microenvironment: The tumor microenvironment can influence therapeutic response. Investigate factors that may modulate this compound's efficacy in your model system.

Data from Clinical Trials

The clinical efficacy of this compound has shown variability across different studies, cancer types, and patient populations. The following table summarizes key outcomes from selected clinical trials to provide context for expected results.

Study/Trial Cancer Type Treatment Regimen Key Efficacy Results Reference
Phase II Study (Robertson et al., 1999)Primary Breast CancerThis compound (IR) 100 mg/day56% partial response rate; 67% overall tumor remission rate.
Phase I Study (Cottu et al., 2018)PR-expressing Cancers (Endometrial, Breast, Ovarian)This compound (ER) 10-50 mg BID9 patients had clinical benefit ≥24 weeks; Recommended Phase 2 Dose: 50 mg ER BID.
Phase II Basket Study (Andres et al.)Granulosa Cell Tumor (aGCT)This compound (ER) 50 mg BIDNo objective responses observed; Clinical Benefit Rate of 35.7%.
Phase II SMILE StudyER+, HER2- Metastatic Breast CancerThis compound (ER) 50 mg BID + FulvestrantTerminated early; No objective responses among 11 subjects; 4 of 11 had stable disease.

Experimental Protocols & Methodologies

Protocol: Immunohistochemistry (IHC) for Activated Progesterone Receptor (APR) Detection

This protocol is a generalized methodology based on descriptions of APR detection in clinical studies. Researchers should optimize antibody concentrations and incubation times for their specific tissues and reagents.

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

    • Embed the tissue in paraffin and cut 4-5 µm sections.

    • Mount sections on positively charged slides and bake at 60°C for 1 hour.

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene (or a xylene substitute).

    • Rehydrate through a series of graded ethanol solutions to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific binding sites with a protein block (e.g., serum from the secondary antibody host species).

    • Incubate with a primary antibody specific for progesterone receptor (ensure it detects both PRA and PRB).

    • Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate-chromogen system.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Interpretation:

    • PR-Positive: Defined by the percentage of tumor cells with nuclear staining (e.g., ≥1%).

    • APR-Positive: Assessed based on the subnuclear distribution pattern of PR staining. APR-positive status is characterized by a punctate or aggregated staining pattern within the nucleus, as opposed to a diffuse, homogeneous pattern.

Visualizations

Signaling Pathway and Troubleshooting Logic

Onapristone_Pathway cluster_0 Progesterone Signaling cluster_1 This compound Action Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PR_dimer PR Dimerization & Phosphorylation PR->PR_dimer DNA Progesterone Response Element (PRE) in DNA PR_dimer->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription This compound This compound This compound->PR This compound->Block label_block Inhibits Dimerization & Phosphorylation

Caption: this compound's mechanism of action on the progesterone receptor pathway.

Troubleshooting_Workflow cluster_vitro In Vitro Troubleshooting cluster_vivo In Vivo Troubleshooting start Inconsistent Results with this compound check_vitro In Vitro Experiment? start->check_vitro check_vivo In Vivo Experiment? start->check_vivo verify_pr 1. Verify PR & APR Status (IHC, Western Blot) check_vitro->verify_pr Yes check_pk 1. Check Formulation & Dosing (e.g., ER vs IR) check_vivo->check_pk Yes check_protocol 2. Review Protocol (Reagents, Cell Culture) verify_pr->check_protocol evaluate Evaluate Data with Stratified Model check_protocol->evaluate assess_biomarkers 2. Assess Biomarkers (PR/APR in Xenograft) check_pk->assess_biomarkers assess_biomarkers->evaluate

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Onapristone and Liver Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing liver function abnormalities when working with Onapristone. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding this compound and liver function?

A1: Historically, the development of an immediate-release (IR) formulation of this compound was halted due to observations of elevated liver enzymes in clinical trials.[1][2] The primary concern is drug-induced liver injury (DILI), manifesting as elevated levels of liver function tests (LFTs), particularly alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4]

Q2: How has the issue of liver function abnormalities been addressed in the development of this compound?

A2: An extended-release formulation, ONA-ER, was developed to mitigate the risk of hepatotoxicity.[1] The hypothesis was that by reducing the maximum plasma concentration (Cmax) of the drug, off-target effects leading to liver enzyme elevations could be minimized. Clinical studies have suggested that ONA-ER has a reduced risk of hepatotoxicity compared to the original IR formulation.

Q3: What is the proposed mechanism for this compound-induced liver function abnormalities?

A3: The human liver expresses negligible levels of the progesterone receptor (PR), the intended target of this compound. Therefore, the hepatotoxicity is thought to be an off-target effect. The leading hypothesis is that this compound may exert effects through cross-reactivity with the glucocorticoid receptor (GR) in hepatocytes. Drug metabolism toxicity is also considered a potential contributing factor.

Q4: How significant are the observed liver function test (LFT) elevations with the extended-release formulation (ONA-ER)?

A4: In Phase I-II studies of ONA-ER, elevated ALT/AST levels were observed more frequently in patients with existing liver metastases (20%) compared to those without (6.3%). Most of the grade 3 or higher LFT elevations were determined to be related to the progression of liver metastases rather than being directly caused by ONA-ER.

Data Presentation: Summary of Liver Function Test Abnormalities with this compound Extended-Release (ONA-ER)

The following tables summarize quantitative data on liver-related adverse events from key clinical studies of ONA-ER.

Table 1: Incidence of Elevated ALT/AST in Patients Treated with ONA-ER

Patient GroupPercentage with Elevated ALT/ASTReference
With Liver Metastases20%
Without Liver Metastases6.3%

Table 2: Drug-Related Treatment-Emergent Adverse Events (Any Grade) in Phase I Study (NCT02052128)

Adverse EventPercentage of PatientsReference
Increased GGT19%
Increased ALT14%
Increased AST14%

Troubleshooting Guide

Q5: I am observing elevated ALT/AST in my in vivo model. What are the initial steps I should take?

A5: First, it is crucial to confirm the finding by repeating the LFTs. If the elevation is confirmed, consider the following:

  • Dose Reduction: As demonstrated in clinical cases, dose interruption followed by re-introduction at a lower concentration may resolve the enzyme elevations.

  • Evaluate for Confounding Factors: In preclinical cancer models, it is essential to distinguish between DILI and liver injury secondary to tumor progression or metastases. This can be assessed through imaging and histological analysis of liver tissue.

  • Mechanism Investigation: If DILI is suspected, further mechanistic studies can be performed using the in vitro protocols outlined below to investigate off-target effects or metabolic liabilities.

Q6: How can I differentiate between this compound-induced liver injury and liver damage from metastases in my animal models?

A6: This is a critical consideration. A multi-faceted approach is recommended:

  • Histopathology: A thorough histological examination of the liver tissue by a qualified pathologist can help identify features characteristic of DILI (e.g., specific patterns of necrosis, inflammation, cholestasis) versus tumor infiltration.

  • Imaging: Utilize imaging modalities appropriate for your animal model (e.g., ultrasound, MRI) to monitor for the growth of liver metastases.

  • Temporal Relationship: A sharp increase in LFTs shortly after the initiation or a dose escalation of this compound, which resolves upon withdrawal of the drug, is more indicative of DILI.

  • Control Groups: Ensure your study includes appropriate control groups, such as vehicle-treated animals with and without tumors, to provide a baseline for comparison.

Mandatory Visualizations

Onapristone_Hepatotoxicity_Pathway cluster_cell Hepatocyte cluster_outside This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Enters cell and binds to GR PR Progesterone Receptor (PR) (low expression in liver) This compound->PR Primary Target (minimal effect in liver) GR_this compound GR-Onapristone Complex GR->GR_this compound Conformational change HSP90 HSP90 HSP90->GR Dissociates from GRE Glucocorticoid Response Element (GRE) GR_this compound->GRE Translocates to nucleus and binds to DNA Gene_Transcription Gene Transcription (e.g., gluconeogenesis enzymes) GRE->Gene_Transcription Alters transcription Metabolic_Stress Cellular/Metabolic Stress Gene_Transcription->Metabolic_Stress Leads to DILI Drug-Induced Liver Injury (DILI) Metabolic_Stress->DILI Results in

Caption: Proposed off-target signaling pathway for this compound-induced hepatotoxicity.

LFT_Management_Workflow cluster_actions Management Strategy Start Elevated LFTs Observed in Experimental Model Confirm Repeat LFTs to Confirm Start->Confirm Evaluate Evaluate Potential Causes Confirm->Evaluate DILI Suspected DILI Evaluate->DILI Temporal relationship to drug administration? Metastases Tumor Progression/ Liver Metastases Evaluate->Metastases Evidence of tumor growth in liver? Other Other Causes (e.g., infection, other compounds) Evaluate->Other Other confounding factors present? Action_DILI Action Plan for Suspected DILI DILI->Action_DILI Action_Mets Correlate with Tumor Burden/ Imaging Data Metastases->Action_Mets Action_Other Investigate and Address Alternative Cause Other->Action_Other Dose_Interrupt Interrupt this compound Dosing Action_DILI->Dose_Interrupt Monitor Monitor LFTs Frequently Dose_Interrupt->Monitor Dose_Reduce Consider Dose Reduction Rechallenge Consider Rechallenge at Lower Dose if LFTs Normalize Dose_Reduce->Rechallenge Monitor->Dose_Reduce Stop Discontinue this compound if LFTs Worsen or Do Not Resolve Monitor->Stop

Caption: Experimental workflow for managing elevated liver function tests (LFTs).

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using Micropatterned Hepatocyte Co-Cultures (e.g., HEPATOPAC®)

This protocol provides a framework for assessing the long-term hepatotoxic potential of this compound at clinically relevant concentrations.

  • Culture Preparation:

    • Acquire micropatterned co-culture plates containing primary human hepatocytes and stromal cells (e.g., 3T3-J2 fibroblasts).

    • Upon receipt, replace the shipping medium with the recommended culture medium and stabilize the cultures in a 37°C, 5% CO2 incubator for 24-48 hours.

  • Dosing:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).

    • Include a vehicle control (medium with solvent) and a positive control for hepatotoxicity (e.g., a known hepatotoxic compound).

    • For chronic toxicity assessment, replace the medium with freshly prepared dosing solutions every 24-48 hours for the duration of the experiment (e.g., 7-14 days).

  • Endpoint Analysis:

    • Cell Viability: At selected time points, assess cell viability using an ATP-based assay (e.g., CellTiter-Glo®).

    • Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell membrane damage.

    • Hepatocyte-Specific Markers: To distinguish hepatocyte-specific toxicity, measure levels of albumin and urea in the culture supernatant using ELISA kits.

    • Data Analysis: Normalize the results to the vehicle control. A dose-dependent decrease in viability, albumin, or urea, or an increase in LDH, suggests potential hepatotoxicity.

Protocol 2: Assessment of Cholestatic Potential using Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol is designed to investigate if this compound inhibits bile acid transport, a potential mechanism of DILI.

  • Hepatocyte Seeding and Overlay:

    • Plate cryopreserved primary human hepatocytes on collagen-coated plates.

    • Allow cells to attach for several hours, then overlay with a second layer of extracellular matrix (e.g., Matrigel) to form the "sandwich" culture. This promotes the formation of functional bile canalicular networks.

    • Maintain the cultures for 3-5 days to allow for polarization and transporter expression.

  • Biliary Excretion Index (BEI) Assay:

    • Prepare two sets of plates for each condition.

    • Wash the cells with pre-warmed buffer. One set is washed with a standard buffer containing Ca2+, and the other with a Ca2+-free buffer (which disrupts the tight junctions of the bile canaliculi).

    • Incubate the cells with a probe substrate (e.g., taurocholate) in the presence of various concentrations of this compound for a short period (e.g., 10-30 minutes).

    • After incubation, wash the cells with ice-cold buffer and lyse them.

    • Quantify the amount of the probe substrate in the cell lysates using an appropriate method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the accumulation of the probe substrate in both the standard and Ca2+-free conditions.

    • The Biliary Excretion Index (%) is calculated as: [(Accumulation in standard buffer - Accumulation in Ca2+-free buffer) / Accumulation in standard buffer] * 100.

    • A concentration-dependent decrease in the BEI in the presence of this compound indicates inhibition of biliary transport and suggests a potential for drug-induced cholestasis.

Protocol 3: Liver Function Monitoring in a Research Setting

This protocol outlines a standard procedure for monitoring liver function in preclinical studies involving this compound.

  • Baseline Measurement:

    • Prior to the first dose of this compound, collect baseline blood samples from all animals to establish normal LFT ranges for the study population.

    • At a minimum, the panel should include ALT, AST, alkaline phosphatase (ALP), and total bilirubin (Tbili).

  • Monitoring Schedule:

    • Initial Phase (First 4-6 weeks): Collect blood samples for LFT analysis weekly. This increased frequency is based on clinical data suggesting that LFT elevations with the immediate-release formulation tended to occur within the first 6 weeks of treatment.

    • Maintenance Phase: If no significant elevations are observed, the monitoring frequency can be reduced to every 2-4 weeks for the remainder of the study.

  • Actionable Thresholds:

    • Investigation: If ALT or AST levels rise to >3x the upper limit of normal (ULN) or the baseline mean, repeat the test within 2-3 days to confirm.

    • Dose Interruption: If confirmed ALT/AST are >5x ULN, or if ALT/AST are >3x ULN concurrently with a rise in total bilirubin >2x ULN, interrupt dosing and increase monitoring frequency.

    • Discontinuation: If LFTs continue to rise or do not resolve after dose interruption, consider discontinuing the drug for that animal and perform a thorough investigation, including histopathology.

References

Strategies to reduce Onapristone side effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Onapristone in preclinical studies. The primary focus is on strategies to mitigate side effects, particularly hepatotoxicity, which has been a historical concern with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of this compound observed in preclinical and clinical studies?

The most significant side effect associated with the original immediate-release formulation of this compound is hepatotoxicity, characterized by elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[1][2][3][4]. This has been a primary reason for the halt of its initial development[1]. Other reported adverse events in clinical trials with the extended-release formulation, though generally less severe, include asthenia, nausea, and increased gamma-glutamyl transpeptidase (GGT).

Q2: What is the main strategy to reduce this compound-induced hepatotoxicity in preclinical studies?

The leading strategy is the use of an extended-release (ER) formulation (ONA-ER). The rationale is that the liver enzyme elevations are likely due to off-target effects associated with high peak serum concentrations (Cmax) of the drug. By using an ER formulation, it is possible to achieve therapeutic systemic exposure with a diminished Cmax, thus reducing the risk of hepatotoxicity. Preclinical toxicology studies of ONA-ER have not suggested a significant hepatic safety signal.

Q3: What is the proposed mechanism for this compound-induced hepatotoxicity?

The exact mechanism is not fully elucidated, but it is hypothesized to be related to off-target effects rather than direct progesterone receptor (PR) antagonism, as the human liver does not express significant levels of PR. One plausible cause is the cross-reactivity of this compound with the glucocorticoid receptor (GR) in the liver. Reducing the maximum drug concentration is a key strategy to minimize these off-target interactions.

Q4: Are there specific preclinical models that are recommended for assessing this compound-induced liver injury?

Yes, several in vitro and in vivo models have been used to evaluate the hepatic safety profile of this compound. These include:

  • In vitro:

    • Hepatopac™ models with murine and human primary hepatocytes.

    • Sandwich-cultured hepatocyte-based assays to assess cholestatic potential.

    • 3D liver spheroid models for more physiologically relevant toxicity screening.

  • In vivo:

    • Mice with humanized livers to better predict human-specific metabolic effects.

Q5: Can combination therapies affect the side effect profile of this compound?

Yes, combination therapies can influence the adverse event profile. For instance, in clinical studies, higher incidences of adverse events were noted in patients who received this compound in combination with abiraterone/prednisone. Researchers should carefully consider the potential for drug-drug interactions and overlapping toxicities when designing preclinical combination studies.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Elevated liver enzymes (ALT, AST) in animal models. High peak plasma concentration (Cmax) with immediate-release formulation. Off-target effects on the glucocorticoid receptor.1. Switch to an extended-release formulation of this compound to lower Cmax. 2. Reduce the dose of the immediate-release formulation and assess for a dose-dependent effect on liver enzymes. 3. Co-administer with a GR antagonist to investigate the role of glucocorticoid receptor-mediated toxicity. 4. Perform pharmacokinetic analysis to correlate plasma concentrations with liver enzyme elevations.
Inconsistent results in in vitro hepatotoxicity assays. Poor cell viability or functionality of hepatocytes. Inappropriate assay selection.1. Ensure high viability and proper morphology of primary hepatocytes or cell lines. 2. Use 3D liver models (e.g., spheroids) for longer-term and more physiologically relevant studies. 3. Utilize a panel of assays to assess different mechanisms of toxicity (e.g., cytotoxicity, cholestasis, mitochondrial dysfunction). 4. Confirm the metabolic competence of the in vitro system.
Unexpected mortality in animal studies. Off-target toxicity or exaggerated pharmacology at high doses.1. Perform a dose-range-finding study to establish the maximum tolerated dose (MTD). 2. Conduct detailed histopathological analysis of major organs to identify the target organs of toxicity. 3. Monitor for clinical signs of toxicity and establish clear humane endpoints.

Data Presentation

Table 1: Summary of Preclinical Liver-Focused Toxicology Studies for this compound

Study TypeModelKey FindingsCitation
In VitroHepatopac™ models (murine and human primary hepatocytes)No significant hepatotoxicity observed at concentrations up to 50 µM.
In VitroSandwich-cultured hepatocyte-based cholestasis assayData not publicly detailed, but part of a profile that did not suggest a hepatic safety signal.
In VivoMice with humanized liversNo significant hepatotoxicity or lethality at doses up to 30 mg/kg for 32 days.

Table 2: Clinically Observed Liver-Related Adverse Events with this compound-ER

Adverse EventPatients with Liver Metastases (n=20)Patients without Liver Metastases (n=68)Citation
Elevated ALT/AST (All Grades)20%6.3%
Grade 3 or Higher ALT Elevations5 patients in total (n=88), with 4 assessed as unrelated to ONA-ER.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using 3D Human Liver Spheroids
  • Cell Culture:

    • Culture primary human hepatocytes in co-culture with non-parenchymal cells (e.g., Kupffer cells, stellate cells) in ultra-low attachment microplates to form 3D spheroids.

    • Maintain spheroids in a humidified incubator at 37°C and 5% CO2 for 4-5 days to allow for stabilization and maturation.

  • This compound Treatment:

    • Prepare a stock solution of this compound (immediate-release or solubilized extended-release formulation) in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the medium in the spheroid culture plates with the this compound-containing medium. Include vehicle control (medium with DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).

  • Toxicity Assessment (at 24, 48, and 72 hours):

    • Cell Viability: Measure ATP content using a commercial kit (e.g., CellTiter-Glo® 3D). A decrease in ATP indicates cytotoxicity.

    • Liver Enzyme Leakage: Collect the culture supernatant and measure the activity of ALT and AST using commercially available assay kits.

    • Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRM).

    • Imaging: Perform high-content imaging to assess spheroid morphology, size, and nuclear condensation (apoptosis).

Protocol 2: In Vivo Assessment of Hepatotoxicity in Mice with Humanized Livers
  • Animal Model:

    • Use immunodeficient mice transplanted with human hepatocytes, resulting in a chimeric liver.

    • Allow mice to acclimate for at least one week before the start of the experiment.

  • This compound Administration:

    • Formulate this compound (immediate-release and extended-release) for oral gavage.

    • Divide animals into groups: Vehicle control, this compound-IR (e.g., 30 mg/kg, once daily), and this compound-ER (e.g., 15 mg/kg, twice daily).

    • Administer the respective treatments daily for a period of 28 days.

  • Monitoring and Sample Collection:

    • Monitor animal body weight and clinical signs of toxicity daily.

    • Collect blood samples via tail vein at baseline and weekly to measure plasma levels of ALT and AST.

    • At the end of the study, collect terminal blood samples for pharmacokinetic analysis (Cmax, AUC).

    • Euthanize animals and perform a necropsy. Collect the liver and other major organs for histopathological examination.

  • Data Analysis:

    • Compare the changes in liver enzyme levels between the treatment groups and the vehicle control.

    • Correlate pharmacokinetic parameters with hepatotoxicity markers.

    • Score liver sections for signs of injury (e.g., necrosis, inflammation, steatosis).

Visualizations

Onapristone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Antagonist Binding PR_HSP_complex Inactive PR-HSP Complex PR->PR_HSP_complex PR_Dimer Active PR Dimer PR->PR_Dimer Dimerization HSP Heat Shock Proteins HSP->PR_HSP_complex PR_HSP_complex->PR PRE Progesterone Response Element (PRE) Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates PR_Dimer->PRE Binds to DNA

Caption: this compound's mechanism of action as a progesterone receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_vitro Start culture Culture 3D Liver Spheroids start_vitro->culture treat Treat with this compound (IR vs. ER formulations) culture->treat assess_vitro Assess Cytotoxicity: - ATP levels - ALT/AST leakage - Mitochondrial function treat->assess_vitro start_vivo Start animals Use Mice with Humanized Livers start_vivo->animals administer Administer this compound (IR vs. ER formulations) animals->administer monitor Monitor Health & Collect Blood Samples administer->monitor analyze Analyze Liver Enzymes (ALT/AST) & Perform Histopathology monitor->analyze

Caption: Preclinical workflow for evaluating this compound-induced hepatotoxicity.

Logical_Relationship High_Cmax High Peak Plasma Concentration (Cmax) (Immediate-Release this compound) Off_Target Off-Target Effects (e.g., on Glucocorticoid Receptor) High_Cmax->Off_Target Hepatotoxicity Hepatotoxicity (Elevated Liver Enzymes) Off_Target->Hepatotoxicity ER_Formulation Extended-Release (ER) Formulation Strategy Low_Cmax Lower Peak Plasma Concentration (Cmax) ER_Formulation->Low_Cmax Low_Cmax->Off_Target Reduces Reduced_Side_Effects Reduced Hepatotoxicity Low_Cmax->Reduced_Side_Effects

Caption: Strategy to mitigate this compound side effects via formulation.

References

Onapristone and Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Onapristone on cell viability assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable, non-steroidal compound that functions as a progesterone receptor (PR) antagonist.[1] It is classified as a Type I antagonist, meaning it prevents the progesterone receptor from binding to DNA, thereby inhibiting the transcription of progesterone-responsive genes.[2][3] This action can block the proliferative effects of progesterone in PR-positive cancer cells.

Q2: How does this compound affect cell viability?

This compound has been shown to have antiproliferative effects and can inhibit the growth of various cancer cells that express the progesterone receptor. Its primary mode of action is to block the signaling pathway that promotes cell proliferation in response to progesterone. By inhibiting this pathway, this compound can lead to a decrease in cell viability and may induce apoptosis in target cells.

Q3: Which cell viability assays are commonly used to assess the effects of this compound?

Commonly used assays include metabolic assays like the MTT, MTS, and XTT assays, which measure the metabolic activity of cells as an indicator of viability. Apoptosis assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, are also frequently used to determine if this compound induces programmed cell death.

Q4: What is a typical concentration range and incubation time for this compound in cell viability assays?

The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. However, based on preclinical studies with similar progesterone receptor antagonists, a starting point for concentration could range from low nanomolar to micromolar concentrations. Incubation times can vary from 24 to 96 hours to observe significant effects on cell viability. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Troubleshooting Guides

MTT Assay

Q: My MTT assay results show an increase in absorbance at higher concentrations of this compound, suggesting increased viability. Is this expected?

A: This is an unexpected result, as this compound is expected to decrease the viability of PR-positive cells. This phenomenon can sometimes be attributed to the test compound interfering with the MTT assay chemistry. Some compounds can chemically reduce the MTT reagent, leading to a false positive signal. To investigate this, run a control experiment with this compound in cell-free media containing the MTT reagent to see if the compound itself causes a color change.

Q: The formazan crystals in my MTT assay are not dissolving completely after adding the solubilization solution. What should I do?

A: Incomplete solubilization of formazan crystals is a common issue in MTT assays. To address this, ensure you are using a sufficient volume of a high-quality solubilization solution, such as DMSO or a specialized detergent-based solution. After adding the solvent, gentle pipetting or shaking the plate on an orbital shaker for 15 minutes can aid in dissolution.

Q: My absorbance readings in the MTT assay are very low, even in the control wells.

A: Low absorbance readings can be due to several factors, including low cell seeding density, insufficient incubation time with the MTT reagent, or reduced metabolic activity of the cells. Ensure your cells are in the logarithmic growth phase when you begin the experiment. It is also crucial to optimize the cell seeding density for your specific cell line to ensure the absorbance values fall within the linear range of the assay.

Annexin V/PI Assay

Q: I am observing a high percentage of Annexin V positive / PI positive cells at early time points. What does this indicate?

A: A high number of double-positive cells (late apoptotic or necrotic) at early time points could suggest that the concentration of this compound being used is highly cytotoxic, causing rapid cell death and loss of membrane integrity. Consider performing a time-course experiment with lower concentrations of this compound to capture the early stages of apoptosis, where you would expect to see a higher proportion of Annexin V positive / PI negative cells.

Q: My flow cytometry results show a significant population of cells that are PI positive but Annexin V negative. How should I interpret this?

A: This population typically represents necrotic cells. Necrosis is characterized by the loss of plasma membrane integrity, allowing PI to enter and stain the nucleus, without the initial externalization of phosphatidylserine that is characteristic of early apoptosis. It's possible that at the tested concentration, this compound is inducing necrosis in addition to or instead of apoptosis.

Q: I am having trouble with compensation between the FITC (Annexin V) and PI channels in my flow cytometry setup.

A: Proper compensation is critical for accurate interpretation of Annexin V/PI data. Always prepare single-stained compensation controls for both Annexin V-FITC and PI. Use a positive control for apoptosis (e.g., cells treated with a known apoptosis-inducing agent) to help set the appropriate gates and compensation settings.

Quantitative Data Summary

ParameterCell Line TypeExpected this compound EffectTypical Concentration Range (to be optimized)Typical Incubation Time (to be optimized)
IC50 PR-positive cancer cellsDecrease in cell viability1 nM - 50 µM24 - 96 hours
PR-negative cancer cellsMinimal to no effectNot applicableNot applicable
Apoptosis PR-positive cancer cellsIncrease in Annexin V positive cells10 nM - 10 µM12 - 72 hours

Note: The values in this table are illustrative and should be optimized for each specific experimental system.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the desired concentrations of this compound for the selected duration. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Onapristone_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds & Activates This compound This compound This compound->PR Binds & Inhibits PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: this compound's mechanism of action.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_this compound Treat with this compound (Dose-response) seed_cells->treat_this compound incubate Incubate for Desired Time treat_this compound->incubate viability_assay Perform Viability Assay incubate->viability_assay mtt_assay MTT Assay viability_assay->mtt_assay Metabolic Activity annexin_assay Annexin V/PI Assay viability_assay->annexin_assay Apoptosis read_results Read Results (Absorbance/Flow Cytometry) mtt_assay->read_results annexin_assay->read_results analyze_data Analyze Data (IC50/Apoptosis %) read_results->analyze_data end End analyze_data->end

Caption: General experimental workflow.

Troubleshooting_Tree start Unexpected Result? high_abs High Absorbance with High this compound? start->high_abs MTT low_abs Low Absorbance in Controls? start->low_abs MTT high_necrotic High Necrosis at Early Time? start->high_necrotic Annexin V/PI check_interference Check for Compound Interference high_abs->check_interference optimize_cells Optimize Cell Seeding & Incubation Time low_abs->optimize_cells lower_conc Use Lower this compound Concentration high_necrotic->lower_conc

Caption: Troubleshooting decision tree.

References

Onapristone Experimental Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Onapristone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a type I progesterone receptor (PR) antagonist.[1][2] Unlike some other antiprogestins, it acts as a "pure" antagonist, meaning it does not have partial agonist activity.[2] Its primary mechanism involves preventing the dimerization of the progesterone receptor isoforms (PRA and PRB), inhibiting ligand-induced phosphorylation, and blocking the association of the PR with co-activators. This ultimately prevents PR-mediated DNA transcription and the expression of target genes.[1]

Q2: What is the difference between the immediate-release (IR) and extended-release (ER) formulations of this compound?

Historically, an immediate-release (IR) formulation of this compound was associated with liver function test abnormalities in clinical trials.[3] To mitigate this, an extended-release (ER) formulation was developed. The ER formulation is designed to reduce the maximum plasma concentration (Cmax) of the drug while maintaining a steady therapeutic level, which is believed to reduce the risk of off-target effects and hepatotoxicity. For preclinical in vitro studies, this distinction is less critical, but it's an important factor to be aware of from a drug development perspective.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (generally below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the known off-target effects of this compound?

This compound has been reported to have some cross-reactivity with the glucocorticoid receptor (GR), although this is less pronounced than with some other antiprogestins like mifepristone. This off-target activity is thought to be a potential contributor to the liver-related issues seen with the immediate-release formulation in clinical trials. Researchers should be mindful of this potential for off-target effects, especially at higher concentrations, and consider including appropriate controls to assess glucocorticoid-related responses if relevant to their experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no inhibition of cell proliferation Cell line lacks sufficient progesterone receptor (PR) expression. this compound's primary mode of action is through the PR.Confirm PR expression in your cell line using Western blot or qPCR. Select cell lines known to be PR-positive, such as T47D breast cancer cells.
This compound concentration is too low or too high. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Start with a broad range (e.g., 10 nM to 10 µM) based on published data.
Issues with this compound stock solution. The compound may have degraded or precipitated out of solution.Prepare a fresh stock solution of this compound in DMSO. Ensure it is fully dissolved before diluting in culture medium. Visually inspect the medium for any signs of precipitation after adding the drug.
High background or off-target effects observed This compound concentration is too high, leading to non-specific effects. Use the lowest effective concentration of this compound determined from your dose-response studies.
Cross-reactivity with the glucocorticoid receptor (GR). Consider using a GR antagonist as a control to differentiate between PR-mediated and GR-mediated effects.
DMSO concentration is too high. Ensure the final DMSO concentration in your culture medium is below cytotoxic levels (typically <0.5%). Always include a vehicle control with the same DMSO concentration.
Variability in Western blot results for PR or downstream targets Inconsistent protein extraction or loading. Quantify protein concentration accurately for all samples and ensure equal loading on the gel. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.
Suboptimal antibody performance. Optimize the antibody concentrations for both the primary and secondary antibodies. Refer to the manufacturer's datasheet for recommended starting dilutions and consider titrating to find the optimal signal-to-noise ratio.
Changes in PR phosphorylation state. this compound can inhibit ligand-induced phosphorylation of the PR.When studying PR itself, consider using antibodies that detect both total and phosphorylated forms of the receptor to get a complete picture of its status.
Unexpected gene expression changes in qPCR Poor primer efficiency or specificity. Validate your qPCR primers for efficiency and specificity. Whenever possible, use published and validated primer sequences.
RNA degradation or contamination. Use high-quality RNA for cDNA synthesis. Check RNA integrity using methods like gel electrophoresis or a Bioanalyzer.
Inappropriate reference gene selection. Select stable reference genes for your experimental model and treatment conditions. It is recommended to test a panel of potential reference genes and use a tool like geNorm or NormFinder to identify the most stable ones.

Data Presentation: this compound In Vitro Experimental Parameters

The following table summarizes typical experimental parameters for in vitro studies with this compound. Note that optimal conditions will vary depending on the cell line and specific experimental goals.

Parameter Cell Line Example Typical Range Notes
Cell Viability/Proliferation Assay Concentration T47D (breast cancer)10 nM - 10 µMA dose-dependent inhibition of proliferation is expected.
Incubation Time (Proliferation) T47D3 - 10 daysLonger incubation times may be necessary to observe significant effects on cell proliferation.
Western Blot this compound Concentration ISHIKAWA (uterine cancer)1 µM - 10 µMEffective for observing changes in PR phosphorylation.
Western Blot Incubation Time ISHIKAWA24 - 72 hoursTime-dependent effects on protein expression can be observed.
qPCR this compound Concentration T47D100 nM - 1 µMTo assess changes in the expression of PR target genes.
qPCR Incubation Time T47D24 - 48 hoursSufficient time for transcriptional changes to occur.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • PR-positive cells (e.g., T47D)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 3, 5, or 7 days).

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot for Progesterone Receptor and Downstream Targets

This protocol provides a framework for analyzing protein expression changes in response to this compound treatment.

Materials:

  • Cell lysates from this compound- and vehicle-treated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PR, anti-phospho-PR, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound or vehicle for the specified time.

  • Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-PR at 1:1000 dilution, anti-Cyclin D1 at 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control.

qPCR for PR Target Gene Expression

This protocol outlines the steps to measure changes in the mRNA levels of PR target genes following this compound treatment.

Materials:

  • RNA from this compound- and vehicle-treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., PGR, CCND1, MYC) and reference genes (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat cells with this compound or vehicle for the desired duration.

  • Extract total RNA from the cells and assess its quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reactions with the cDNA, primers, and master mix.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the expression of stable reference genes.

  • Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle control.

Mandatory Visualizations

Onapristone_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone PR_Monomer PR Monomer Progesterone->PR_Monomer Binds HSP HSP Complex PR_Monomer->HSP Bound PR_Dimer PR Dimer PR_Monomer->PR_Dimer Dimerization This compound This compound This compound->PR_Monomer Binds & Blocks Dimerization PRE Progesterone Response Element PR_Dimer->PRE Binds Transcription_Blocked Transcription Blocked PRE->Transcription_Blocked Leads to

Caption: this compound's mechanism of action as a progesterone receptor antagonist.

Experimental_Workflow_this compound Start Start Cell_Culture PR-Positive Cell Culture (e.g., T47D) Start->Cell_Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Protein Protein Analysis (Western Blot) Endpoint_Assays->Protein Gene Gene Expression (qPCR) Endpoint_Assays->Gene Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Protein->Data_Analysis Gene->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro studies with this compound.

PR_Signaling_Pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PR_Activation PR Dimerization & Nuclear Translocation PR->PR_Activation This compound This compound This compound->PR Inhibits PRE_Binding Binding to PREs PR_Activation->PRE_Binding Gene_Transcription Target Gene Transcription PRE_Binding->Gene_Transcription Downstream_Effectors Downstream Effectors Gene_Transcription->Downstream_Effectors CyclinD1 Cyclin D1 Downstream_Effectors->CyclinD1 cMyc c-Myc Downstream_Effectors->cMyc Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle cMyc->Cell_Cycle

Caption: Simplified progesterone receptor (PR) signaling pathway and the inhibitory action of this compound.

References

Onapristone Formulations: A Technical Comparison of Extended-Release and Immediate-Release Payloads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of onapristone extended-release (ER) and immediate-release (IR) formulations based on findings from clinical studies. The information is presented in a question-and-answer format to address specific experimental and troubleshooting concerns.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic differences between this compound ER and IR formulations?

A1: The primary pharmacokinetic distinction lies in the rate of absorption and subsequent peak plasma concentrations. The extended-release formulation was designed to mitigate the liver function test (LFT) elevations observed with the immediate-release version by reducing the maximum plasma concentration (Cmax).[1][2]

A Phase I study (NCT02052128) directly compared the pharmacokinetics of this compound ER (50 mg twice daily) and IR (100 mg once daily). The ER formulation resulted in a median Cmax on day 1 that was more than two times lower than that of the IR formulation.[3] The time to reach Cmax (Tmax) was also delayed with the ER formulation, indicating a slower absorption rate.[3] Despite the lower Cmax, the steady-state trough concentrations (Cmin-ss) for both formulations were similar.[3] Pharmacokinetic modeling also revealed that the ER formulation exhibits less variability compared to the IR formulation.

Q2: How do the safety profiles of this compound ER and IR compare, particularly concerning hepatotoxicity?

A2: The development of the this compound ER formulation was specifically aimed at addressing the hepatotoxicity concerns associated with the IR formulation. Earlier clinical trials with the IR formulation were halted due to an unacceptable incidence of severe liver enzyme elevations.

Pooled data from two Phase I-II studies (NCT02052128 and NCT02049190) involving 88 patients treated with this compound ER showed that elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were more common in patients with liver metastases (20%) compared to those without (6.3%). However, of the five patients with grade 3 or higher ALT elevations, four were assessed as unrelated to the extended-release this compound. These findings suggest that the ER formulation, by reducing peak drug exposure, may be associated with a reduced risk of hepatotoxicity.

Q3: What is the established mechanism of action for this compound?

A3: this compound is a Type I progesterone receptor (PR) antagonist. It functions by binding to the progesterone receptor and inhibiting its activation, which in turn prevents the expression of genes that are responsive to progesterone. This action can inhibit the proliferative effects mediated by the progesterone receptor in cancer cells that overexpress it. Unlike some other antiprogestins, this compound prevents the PR complex from binding to DNA.

Experimental Protocols

Phase I Study (NCT02052128) Methodology

This open-label, multicenter, randomized, parallel-group, phase 1 study was designed to determine the recommended phase 2 dose of this compound ER and to compare the safety and pharmacokinetics of the ER and IR formulations.

  • Patient Population: Female patients (≥18 years) with recurrent or metastatic progesterone receptor-expressing cancers.

  • Treatment Arms:

    • This compound ER tablets: 10, 20, 30, 40, or 50 mg administered orally twice daily (BID).

    • This compound IR tablets: 100 mg administered orally once daily (QD).

  • Pharmacokinetic Sampling:

    • ER Formulation (Day 1): Blood samples were collected at 0, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • IR Formulation (Day 1): Blood samples were collected at 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

    • Steady-State Trough Concentrations: Samples were taken on days 8, 29, and 57 just before drug intake for both formulations.

  • Analytical Method: this compound plasma concentrations were measured using validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound ER vs. IR (Day 1)

ParameterThis compound ER (50 mg BID)This compound IR (100 mg QD)
Median Cmax >2x Lower than IR-
Median Tmax 2.5 hours1 hour

Data from a Phase I-II clinical study (NCT02052128)

Table 2: Steady-State Trough Concentrations (Cmin-ss)

FormulationMedian Cmin-ss
This compound ER (50 mg BID) 1835 ng/mL
This compound IR (100 mg QD) 1504 ng/mL

Data from days 8, 29, and 57 of a Phase I-II clinical study (NCT02052128)

Visualizations

Onapristone_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds & Activates DNA DNA PR->DNA Binds to DNA This compound This compound This compound->PR Binds & Blocks Gene_Transcription Gene Transcription (Cell Proliferation) This compound->Gene_Transcription Inhibits DNA->Gene_Transcription Initiates

This compound's antagonistic effect on progesterone receptor signaling.

Experimental_Workflow Patient_Recruitment Patient Recruitment (PR-expressing cancers) Randomization Randomization Patient_Recruitment->Randomization ER_Arm This compound ER (10-50 mg BID) Randomization->ER_Arm IR_Arm This compound IR (100 mg QD) Randomization->IR_Arm PK_Sampling Pharmacokinetic Blood Sampling ER_Arm->PK_Sampling IR_Arm->PK_Sampling Analysis UPLC-MS/MS Analysis of Plasma Concentrations PK_Sampling->Analysis Data_Comparison Data Comparison (Safety & PK) Analysis->Data_Comparison

Workflow for the Phase I clinical trial comparing this compound ER and IR.

References

Validation & Comparative

A Comparative Guide to Onapristone and Other Progesterone Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of Onapristone with other key progesterone receptor (PR) antagonists, including Mifepristone, Ulipristal Acetate, Lonaprisan, and Telapristone. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.

Introduction to Progesterone Receptor Antagonists

Progesterone receptor (PR) antagonists are a class of compounds that bind to and block the effects of progesterone, a key hormone in female reproductive health and a driver in certain cancers. These antagonists are broadly classified based on their mechanism of action and their spectrum of activity, ranging from pure antagonists to selective progesterone receptor modulators (SPRMs) with mixed agonist-antagonist profiles. Their therapeutic potential is being actively explored in oncology, particularly for hormone receptor-positive breast and gynecological cancers, as well as in various gynecological conditions like endometriosis and uterine fibroids.

This compound (ZK 98299) is a "pure" or "full" PR antagonist, categorized as a Type I antagonist. Its primary mechanism involves preventing the progesterone receptor from dimerizing and binding to DNA, thereby completely blocking progesterone-mediated gene transcription[1][2][3][4][5]. This contrasts with other antagonists like Mifepristone, a Type II antagonist, which allows DNA binding but prevents transcriptional activation. This fundamental difference in their interaction with the PR signaling pathway underpins their distinct biological effects and clinical profiles.

Comparative Analysis of Performance

To provide a clear overview, this section summarizes the performance of this compound and its alternatives in terms of their binding characteristics and clinical efficacy.

Binding Affinity and Selectivity

The efficacy and off-target effects of a PR antagonist are largely determined by its binding affinity and selectivity for the progesterone receptor over other steroid receptors, such as the glucocorticoid (GR), androgen (AR), and mineralocorticoid (MR) receptors.

CompoundProgesterone Receptor (PR)Glucocorticoid Receptor (GR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)
This compound Kd: 11.6 nM (human endometrium), 11.9 nM (human myometrium)Reduced affinity compared to MifepristoneLow affinity-
Mifepristone (RU486) IC50: 0.2 nMIC50: 2.6 nMModerate affinityLow affinity
Ulipristal Acetate High affinity (antagonist/partial agonist)Lower affinity than Mifepristone--
Lonaprisan IC50: 2.5 pM (PR-B), 3.6 pM (PR-A)Low affinityLow affinity-
Telapristone Acetate High affinity (similar to Mifepristone for rabbit uterine PR)Some activityNo significant activityNo significant activity

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, with lower values indicating higher affinity.

This compound demonstrates high affinity for the progesterone receptor. While it possesses some antiglucocorticoid activity, it is reported to be reduced compared to Mifepristone. Lonaprisan exhibits very high potency for both PR-A and PR-B isoforms with low affinity for other steroid receptors. Telapristone acetate also shows high PR affinity, comparable to Mifepristone in some studies.

Clinical Efficacy

The clinical utility of these antagonists has been investigated in various settings, primarily in breast cancer and gynecological disorders. The following table summarizes key clinical trial findings.

CompoundIndicationClinical Trial PhaseKey Efficacy ResultsNotable Side Effects
This compound Metastatic Breast Cancer (tamoxifen-resistant)Phase II10% Overall Response Rate (ORR), 49% Clinical Benefit Rate (CBR)Hepatotoxicity (elevated liver enzymes)
Metastatic Breast Cancer (first-line)Phase II56% ORR, 67% CBRHepatotoxicity
Recurrent PR+ Gynecological CancersPhase I (ONA-ER)17% CBR in heavily pretreated patientsWell-tolerated, liver enzyme elevation mainly in patients with liver metastases
Mifepristone Metastatic Breast CancerPhase IIModest activity reported-
Endometriosis-Reduction in visible disease and clinical symptoms-
Lonaprisan Metastatic Breast Cancer (second-line)Phase IINo complete/partial responses; 21% (25mg) and 7% (100mg) had stable disease ≥ 6 monthsFatigue, hot flush, dyspnea, nausea
Telapristone Acetate Early-stage Breast CancerPhase IIUnder investigation-

This compound initially showed promising efficacy in breast cancer, particularly in the first-line setting, but its development was halted due to concerns about hepatotoxicity. The development of an extended-release formulation (ONA-ER) aims to mitigate this liver toxicity by reducing peak plasma concentrations. Clinical trials with Mifepristone and Lonaprisan in breast cancer have shown more modest results. Telapristone acetate is currently being investigated in early-stage breast cancer.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these antagonists lead to different downstream effects on progesterone receptor signaling.

Progesterone Receptor Signaling Pathway

Progesterone, upon binding to its intracellular receptor, induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA. This complex then recruits co-activators to initiate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_inactive Inactive PR (with HSPs) Progesterone->PR_inactive Binds PR_active Active PR Dimer PR_inactive->PR_active Dimerization & HSP dissociation DNA DNA (PREs) PR_active->DNA Binds to PREs mRNA mRNA DNA->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Cellular Response Cellular Response Proteins->Cellular Response Proliferation, Survival, etc.

Figure 1: Simplified Progesterone Signaling Pathway.
Differential Effects of Progesterone Receptor Antagonists

The various classes of PR antagonists interrupt this pathway at different points, leading to distinct cellular outcomes.

Antagonist_Mechanisms cluster_this compound Blocks Dimerization cluster_mifepristone Blocks Transcription cluster_sprsm SPRMs (e.g., Ulipristal) This compound This compound PR_Monomer PR Monomer This compound->PR_Monomer Dimerization PR_Monomer->Dimerization DNA_Binding_O Mifepristone Mifepristone PR_Dimer_M PR Dimer Mifepristone->PR_Dimer_M DNA_Binding_M Binds to DNA PR_Dimer_M->DNA_Binding_M Transcription_M DNA_Binding_M->Transcription_M SPRM SPRM PR_Dimer_S PR Dimer SPRM->PR_Dimer_S DNA_Binding_S Binds to DNA PR_Dimer_S->DNA_Binding_S Mixed_Effect Mixed Agonist/ Antagonist Effects DNA_Binding_S->Mixed_Effect

Figure 2: Mechanisms of different PR antagonists.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key methodologies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of test compounds for the progesterone receptor.

Materials:

  • Purified recombinant human progesterone receptor

  • Radiolabeled progesterone ligand (e.g., [³H]-Progesterone)

  • Test compounds (this compound, Mifepristone, etc.)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation fluid and counter

Workflow:

Binding_Assay_Workflow Incubation Incubate PR, radioligand, and test compound Filtration Separate bound and free ligand via filtration Incubation->Filtration Counting Quantify radioactivity of bound ligand Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Figure 3: Workflow for a competitive radioligand binding assay.

Protocol:

  • Incubation: A constant concentration of the radiolabeled progesterone ligand and varying concentrations of the unlabeled test compound are incubated with the purified progesterone receptor in the assay buffer.

  • Equilibration: The mixture is incubated at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Clinical Trial Methodology: Phase II Study of this compound in Breast Cancer (Illustrative Example)

This section outlines a typical methodology for a Phase II clinical trial evaluating a PR antagonist.

Objective: To assess the efficacy and safety of this compound in patients with progesterone receptor-positive metastatic breast cancer.

Study Design: Open-label, single-arm, multicenter Phase II trial.

Patient Population:

  • Postmenopausal women with histologically confirmed ER-positive, PR-positive metastatic breast cancer.

  • Evidence of disease progression after prior endocrine therapy.

  • Measurable disease according to RECIST criteria.

  • Adequate organ function.

Treatment:

  • This compound administered orally at a specified dose and schedule (e.g., 100 mg daily).

  • Treatment continues until disease progression or unacceptable toxicity.

Assessments:

  • Tumor Response: Assessed by imaging (CT or MRI) every 8 weeks, evaluated according to RECIST criteria.

  • Safety: Monitored through regular clinical evaluations, laboratory tests (including liver function tests), and recording of adverse events.

  • Pharmacokinetics: Blood samples collected to determine the pharmacokinetic profile of this compound.

Endpoints:

  • Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a complete or partial response.

  • Secondary Endpoints: Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), Duration of Response (DOR), and safety profile.

Conclusion

This compound, as a pure progesterone receptor antagonist, offers a distinct mechanism of action compared to other PR modulators. While its clinical development has been hampered by hepatotoxicity concerns, the development of an extended-release formulation may offer a more favorable safety profile. The comparative data presented in this guide highlights the varying potencies, selectivities, and clinical efficacies among the different PR antagonists. For researchers in this field, a thorough understanding of these differences is essential for designing future studies and developing novel therapeutic strategies targeting the progesterone receptor pathway. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these agents in various clinical settings.

References

A Comparative Analysis of Onapristone and Ulipristal Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Onapristone and ulipristal acetate, two critical modulators of the progesterone receptor. This analysis is supported by experimental data to delineate their distinct pharmacological profiles and therapeutic applications.

Introduction: Differentiating Progesterone Receptor Modulators

This compound and ulipristal acetate are both synthetic steroids that target the progesterone receptor (PR), a key player in reproductive endocrinology and a therapeutic target in various pathologies. However, their mechanisms of action at the molecular level are distinct. This compound is classified as a pure progesterone receptor antagonist, also known as a Type I antiprogestin.[1][2] In contrast, ulipristal acetate is a selective progesterone receptor modulator (SPRM), exhibiting a mixed profile of both agonistic and antagonistic activities depending on the target tissue and the specific physiological context.[3][4][5] This fundamental difference in their interaction with the PR dictates their downstream effects and clinical utility.

Pharmacological Profile: A Head-to-Head Comparison

The functional differences between this compound and ulipristal acetate are rooted in their binding affinities for the progesterone receptor and other steroid hormone receptors.

Data Presentation: Receptor Binding Affinity and Clinical Efficacy

The following tables summarize the available quantitative data for the receptor binding affinities and clinical efficacy of this compound and ulipristal acetate.

Receptor This compound Ulipristal Acetate
Progesterone Receptor (PR) High Affinity (Antagonist)High Affinity (Partial Agonist/Antagonist)
Glucocorticoid Receptor (GR) Weak AffinityModerate Affinity (Antagonist)
Androgen Receptor (AR) Weak AffinityWeak to Negligible Affinity
Mineralocorticoid Receptor (MR) Weak AffinityNegligible Affinity
Estrogen Receptor (ER) Negligible AffinityNegligible Affinity

Table 1: Comparative Steroid Receptor Binding Profiles.

Indication This compound Ulipristal Acetate
Uterine Fibroids Limited recent clinical trial data for this indication.Amenorrhea Rates (12 weeks): 40.5-57.3% with 5-10 mg daily. Fibroid Volume Reduction: Median reduction of 45% after one 3-month course, with further reductions in subsequent courses.
Breast Cancer Clinical Benefit Rate (Metastatic): 67% in hormone therapy-naïve patients; 49-50% in tamoxifen-resistant patients.Investigational for this indication.
Emergency Contraception Not a primary indication.Effective within 120 hours of unprotected intercourse.

Table 2: Summary of Clinical Efficacy Data.

Mechanism of Action and Signaling Pathways

The distinct clinical profiles of this compound and ulipristal acetate arise from their differential modulation of the progesterone receptor signaling pathway.

This compound: The Pure Antagonist

As a Type I antiprogestin, this compound acts as a pure competitive antagonist of the progesterone receptor. Upon binding to the PR, it induces a conformational change that prevents the receptor from dimerizing and binding to progesterone response elements (PREs) on the DNA. This effectively blocks the initiation of gene transcription that would normally be triggered by progesterone.

Onapristone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Binds & Blocks HSP HSP Complex PR->HSP PR_dimer PR Dimerization (Blocked by this compound) PRE Progesterone Response Element (PRE) Transcription Gene Transcription (Inhibited)

This compound's antagonistic action on PR signaling.

Ulipristal Acetate: The Selective Modulator

Ulipristal acetate's mechanism is more complex. As an SPRM, its binding to the PR can result in either antagonistic or partial agonistic effects. This tissue-specific activity is thought to be due to differential recruitment of co-activators and co-repressors to the PR-ligand complex, leading to varied transcriptional outcomes in different cell types. For example, in uterine fibroid cells, it primarily exerts an anti-proliferative and pro-apoptotic effect.

Ulipristal_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulipristal Ulipristal Acetate PR Progesterone Receptor (PR) Ulipristal->PR Binds HSP HSP Complex PR->HSP PR_Ulipristal PR-Ulipristal Complex PR->PR_Ulipristal Translocation CoRegulators Co-activators/ Co-repressors PR_Ulipristal->CoRegulators Recruits PRE Progesterone Response Element (PRE) PR_Ulipristal->PRE Binds CoRegulators->PRE Transcription Modulated Gene Transcription PRE->Transcription Tissue-specific Activation/ Repression

Ulipristal acetate's modulatory effect on PR signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of these compounds. Below are representative protocols for key in vitro assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and ulipristal acetate for the progesterone receptor.

Materials:

  • Purified progesterone receptor

  • Radiolabeled progesterone (e.g., [³H]-progesterone)

  • Unlabeled progesterone (for standard curve)

  • This compound and ulipristal acetate

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled progesterone, this compound, and ulipristal acetate in the assay buffer.

  • Incubation: In a multi-well plate, combine the purified progesterone receptor, a fixed concentration of radiolabeled progesterone, and varying concentrations of the unlabeled competitor (progesterone, this compound, or ulipristal acetate).

  • Equilibration: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Radioligand, Competitors, Receptor) B Incubate Components in Multi-well Plate A->B C Reach Binding Equilibrium B->C D Filter to Separate Bound from Free Ligand C->D E Quantify Radioactivity with Scintillation Counter D->E F Data Analysis: Determine IC50 and Ki E->F

Workflow for a competitive radioligand binding assay.
Progesterone Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate or inhibit gene expression mediated by the progesterone receptor.

Objective: To characterize the functional activity (agonist vs. antagonist) of this compound and ulipristal acetate at the progesterone receptor.

Materials:

  • Mammalian cell line (e.g., HeLa, T47D)

  • Expression vector for the human progesterone receptor

  • Reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and ulipristal acetate

  • Luciferase assay reagent and luminometer

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line and co-transfect with the progesterone receptor expression vector and the PRE-reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or ulipristal acetate, alone (to test for agonist activity) or in the presence of a known progesterone agonist (to test for antagonist activity).

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (typically 24-48 hours).

  • Cell Lysis: Lyse the cells to release the reporter protein (luciferase).

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound and ulipristal acetate, while both targeting the progesterone receptor, represent distinct classes of pharmacological agents. This compound's pure antagonistic profile has positioned it primarily for investigation in hormone-dependent cancers. Ulipristal acetate's selective modulatory activity has led to its successful application in the management of uterine fibroids and as an emergency contraceptive. The choice between these compounds for therapeutic development is contingent on the desired clinical outcome and the specific cellular context of the target tissue. A thorough understanding of their differential molecular mechanisms, as detailed in this guide, is paramount for advancing research in progesterone receptor-targeted therapies.

References

Head-to-Head Comparison: Onapristone vs. Telapristone in Progesterone Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

Introduction

Onapristone and Telapristone are two prominent steroidal modulators of the progesterone receptor (PR), a key player in various physiological and pathological processes. While both compounds target the PR, their distinct mechanisms of action classify them into different categories of receptor modulators, leading to divergent biological effects and clinical applications. This compound is characterized as a pure progesterone receptor antagonist (a Type I antagonist), whereas Telapristone is a selective progesterone receptor modulator (SPRM) exhibiting a mixed profile of agonist and antagonist activities. This guide provides a comprehensive head-to-head comparison of this compound and Telapristone, summarizing their biochemical properties, mechanisms of action, and available clinical data.

Molecular and Biochemical Properties

A direct comparison of the binding affinities of this compound and Telapristone for the progesterone receptor and other steroid receptors is crucial for understanding their selectivity and potential off-target effects. The following table summarizes available quantitative data.

PropertyThis compoundTelapristone AcetateReference Compound
Classification Pure Progesterone Receptor Antagonist (Type I)Selective Progesterone Receptor Modulator (SPRM)-
Progesterone Receptor (PR) Binding High AffinityHigh Affinity-
Relative Binding Affinity for human PR-A and PR-B Not explicitly quantified in retrieved results.2- to 3-fold less effective than mifepristone.[1]Mifepristone
Glucocorticoid Receptor (GR) Binding Cross-reactivity with GR has been noted, raising concerns about hepatotoxicity.Reduced antiglucocorticoid activity compared to other PR modulators.[2]-

Note: Specific Ki or IC50 values for this compound were not available in the retrieved search results. The data for Telapristone is presented relative to Mifepristone.

Mechanism of Action at the Molecular Level

The differential effects of this compound and Telapristone stem from their distinct interactions with the progesterone receptor and its subsequent downstream signaling.

This compound: As a Type I antagonist, this compound functions by preventing the progesterone receptor from undergoing a conformational change necessary for its activation. This includes inhibiting the dimerization of PR monomers and, consequently, preventing the receptor from binding to progesterone response elements (PREs) on the DNA.[3][4] This complete blockade of PR-mediated gene transcription makes this compound a pure antagonist.

Telapristone: In contrast, Telapristone, as an SPRM, demonstrates a more complex mechanism. Upon binding to the PR, it induces a unique receptor conformation that results in a mixed agonist/antagonist profile. Studies have shown that Telapristone reduces the overall recruitment of the progesterone receptor to the chromatin.[5] Furthermore, it significantly alters the recruitment of coregulatory proteins to the PR complex. Specifically, Telapristone has been shown to promote the interaction of PR with corepressors like TRPS1, while potentially inhibiting the binding of coactivators. This modulation of coregulator binding is a key determinant of its tissue-specific agonist and antagonist effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and Telapristone.

Onapristone_Pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to This compound This compound This compound->PR Binds to & Blocks Dimerization Dimerization This compound->Dimerization Prevents PR->Dimerization Leads to DNA_Binding Binding to PRE Dimerization->DNA_Binding Allows Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Initiates Telapristone_Pathway cluster_nucleus Nucleus PR_Telapristone PR-Telapristone Complex Chromatin Chromatin (PREs) PR_Telapristone->Chromatin Reduced Recruitment Coactivators Coactivators PR_Telapristone->Coactivators Inhibits Binding Corepressors Corepressors (e.g., TRPS1) PR_Telapristone->Corepressors Promotes Binding Gene_Transcription_Mod Modulated Gene Transcription Coactivators->Gene_Transcription_Mod Corepressors->Gene_Transcription_Mod Telapristone Telapristone PR Progesterone Receptor (PR) Telapristone->PR Binds to ChIP_Seq_Workflow A 1. Cell Culture & Treatment (e.g., R5020 +/- Antagonist) B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation with PR Antibody C->D E 5. Reverse Cross-links & DNA Purification D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (Peak Calling, Differential Binding) G->H

References

Comparative study of Onapristone's impact on different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Onapristone, a potent and selective progesterone receptor (PR) antagonist, has demonstrated significant anti-tumor activity across a spectrum of hormone-driven cancers. This guide provides a comparative overview of this compound's impact on various cancer types, supported by available preclinical and clinical data. Its primary mechanism of action involves blocking the progesterone receptor, thereby inhibiting PR-mediated gene transcription and subsequent tumor cell proliferation.[1] An extended-release formulation (ONA-XR) has been developed to mitigate hepatic side effects observed with earlier formulations.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound in different cancer types from both preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Cancer Cell Lines and Xenograft Models

Cancer TypeModel SystemTreatmentOutcomeSource
Breast Cancer DMBA-induced mammary tumors in ratsThis compound (5 mg/kg)Tumor growth inhibition (not statistically significant at this dose)[2]
Patient-Derived Xenograft (PDX) model (BC1117, PR high)This compound (monotherapy)Decreased tumor growth
Patient-Derived Xenograft (PDX) model (BC1117, PIK3CA-mutated)This compound + Fulvestrant + PalbociclibSignificantly increased anti-tumor activity compared to Fulvestrant + Palbociclib, with some xenografts showing tumor regression
Gastrointestinal Cancer RD19 (gastric) xenografts in female miceThis compound + Estrogen (E2)Reduced E2-stimulated tumor growth[3]
PAN-1 (pancreatic) xenograftsThis compoundInhibited E2-stimulated tumor growth
AP5LV (colorectal) xenografts in female miceThis compoundReduced the number of tumor nodules

Table 2: Clinical Efficacy of this compound in Various Cancer Types

Cancer TypeStudy PhaseTreatmentOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Progression-Free Survival (PFS)Source
Breast Cancer Phase I/IIThis compound (monotherapy, hormone therapy-naïve)56%67%Median: 14 months
Phase I/IIThis compound (monotherapy, tamoxifen-resistant)10%49%-
Phase I (heavily pre-treated)This compound ER-17%-
Endometrial Cancer Phase II (OATH trial, preliminary data)This compound XR + Anastrozole22%-4-month PFS rate: 77%
Ovarian Cancer (Granulosa Cell Tumor) Phase II Basket TrialThis compound XR0%35.7%12-month PFS rate: 14.3%
Ovarian Cancer (Low-Grade Serous) Phase II Basket TrialThis compound XR0%50%Median PFS: 4.4 months
Prostate Cancer Phase I/IIThis compound ER---

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Progesterone Receptor Antagonism

This compound functions as a pure antagonist of the progesterone receptor. In normal physiological processes, progesterone binds to its receptor, leading to receptor dimerization, phosphorylation, and subsequent binding to progesterone response elements (PREs) on DNA. This interaction initiates the transcription of target genes involved in cell proliferation and survival. This compound competitively binds to the PR, preventing the conformational changes necessary for its activation. This blockade inhibits the recruitment of coactivators and prevents the receptor from binding to DNA, thereby halting the transcription of progesterone-dependent genes.

Onapristone_Mechanism cluster_0 Normal Progesterone Signaling cluster_1 This compound Action Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to PR_dimer PR Dimerization & Phosphorylation PR->PR_dimer Activates Inactive_PR Inactive PR PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) PRE->Gene_Transcription Initiates This compound This compound This compound->PR Blocks No_Transcription Inhibition of Gene Transcription Inactive_PR->No_Transcription Leads to

Caption: this compound competitively inhibits progesterone binding to its receptor, preventing downstream gene transcription.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of breast cancer.

Xenograft_Workflow start Patient Tumor Sample Collection graft Tumor Tissue Grafted into Immunodeficient Mice start->graft establishment Tumor Establishment & Expansion graft->establishment randomization Randomization of Mice into Treatment Groups establishment->randomization treatment Treatment Initiation: - Vehicle Control - this compound randomization->treatment monitoring Tumor Volume Measurement (e.g., twice weekly) treatment->monitoring endpoint Study Endpoint: - Predefined tumor size - Treatment duration monitoring->endpoint analysis Tumor Excision & Analysis: - Histology - Biomarker expression endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: A generalized workflow for assessing this compound's efficacy in a patient-derived xenograft model.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., T47D, MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a dose-response curve.

In Vivo Xenograft Model Study

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) for the engraftment of human cancer cells or patient-derived tumor tissue.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a small fragment of patient-derived tumor tissue into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor dimensions with calipers two to three times per week.

  • Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle used to dissolve this compound.

  • Data Collection: Continue to monitor tumor growth and the general health of the mice throughout the study. Record body weights as an indicator of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., gene expression profiling).

  • Statistical Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups using appropriate statistical methods to determine the significance of any anti-tumor effect.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Onapristone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Onapristone, a progesterone receptor antagonist with potential antineoplastic activity, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] As a substance classified with reproductive toxicity, stringent disposal protocols must be followed in accordance with federal, state, and local regulations.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a research environment.

I. Hazard Identification and Essential Precautions

This compound is categorized as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses a significant health risk.

Hazard ClassificationGHS Hazard Statement
Reproductive ToxicityH360: May damage fertility or the unborn child[1]

Due to this classification, all personnel handling this compound must adhere to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially when in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.

II. Step-by-Step Disposal Protocol for this compound Waste

The following procedures are mandatory for the disposal of all forms of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation and Collection

  • Immediate Segregation: At the point of generation, all this compound waste must be segregated from non-hazardous waste streams.

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and must have a secure, leak-proof lid.

  • No Mixing of Incompatibles: Do not mix this compound waste with other incompatible chemical wastes.

Step 2: Labeling of Hazardous Waste Containers

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Hazard Communication: The appropriate GHS hazard pictogram for "Health Hazard" must be prominently displayed on the label.

Step 3: Storage of this compound Waste

  • Secure Storage Area: Store the sealed waste container in a designated, secure area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to mitigate any potential spills or leaks.

  • Limited Accumulation: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in the laboratory (e.g., not exceeding 10 gallons).

Step 4: Disposal of Empty this compound Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent capable of removing the residue).

  • Rinsate as Hazardous Waste: The rinsate from this cleaning process is considered hazardous and must be collected in the designated this compound hazardous waste container.

  • Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced. Always confirm this with your institution's Environmental Health and Safety (EHS) office.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or approaching the designated storage time limit, contact your institution's EHS department to arrange for a waste pickup.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste management vendor. The final disposal method is typically high-temperature incineration.

  • Documentation: Ensure that all necessary paperwork for the waste pickup is completed accurately and retained for your records, as required by regulations.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound waste down the sink or in any sewer drain.

  • DO NOT discard this compound waste in the regular trash or with biohazardous waste.

  • DO NOT allow this compound waste to be disposed of via evaporation in a fume hood.

III. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a laboratory setting.

OnapristoneDisposalWorkflow cluster_generation Waste Generation cluster_evaluation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (e.g., unused compound, contaminated gloves, vials) collect_waste Collect in Designated Hazardous Waste Container start->collect_waste Segregate Immediately label_container Label Container: 'Hazardous Waste - this compound' + GHS Pictogram collect_waste->label_container store_securely Store in Secure Area with Secondary Containment label_container->store_securely full_container Container Full or Time Limit Reached? store_securely->full_container full_container->store_securely No contact_ehs Contact EHS for Pickup full_container->contact_ehs Yes incineration Disposal via Licensed Vendor (Incineration) contact_ehs->incineration

This compound Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Onapristone
Reactant of Route 2
Onapristone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.